Technical Documentation Center

5,7-Dihydroxychroman-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,7-Dihydroxychroman-4-one
  • CAS: 108085-46-7

Core Science & Biosynthesis

Foundational

5,7-Dihydroxychroman-4-one natural plant sources and biosynthesis pathways

An In-Depth Technical Guide to 5,7-Dihydroxychroman-4-one: Natural Occurrence, Biosynthesis, and Analysis Executive Summary 5,7-Dihydroxychroman-4-one is a polyketide-derived natural product scaffold that has garnered in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5,7-Dihydroxychroman-4-one: Natural Occurrence, Biosynthesis, and Analysis

Executive Summary

5,7-Dihydroxychroman-4-one is a polyketide-derived natural product scaffold that has garnered interest for its core structural role in a variety of bioactive molecules. As a member of the chromanone class, it is distinct from the more ubiquitous flavonoids, which possess a C2-phenyl group. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the known and putative natural sources of this compound, its biosynthesis via the polyketide pathway, and robust, field-proven methodologies for its isolation, characterization, and analysis. We emphasize the causality behind experimental choices, providing not just protocols but the scientific rationale to empower effective research and development.

Introduction: The Chromanone Core Structure

5,7-Dihydroxychroman-4-one (CAS: 108085-46-7, Formula: C₉H₈O₄) is a bicyclic molecule featuring a dihydroxylated benzene ring fused to a dihydropyran-4-one ring. Its structure is foundational, and understanding its origins is key to harnessing its potential. Unlike flavanones (e.g., naringenin), it lacks the B-ring derived from the phenylpropanoid pathway. This structural distinction dictates a completely different biosynthetic origin, which is critical for any metabolic engineering or synthetic biology efforts.

The 5,7-dihydroxy ("phloroglucinol") substitution pattern on the A-ring is a common motif in plant polyketides and is associated with a range of biological activities, including antioxidant and anti-inflammatory properties. While many studies focus on more complex derivatives, a clear understanding of this core scaffold is essential for medicinal chemistry and natural product discovery.

Natural Plant Sources

Direct isolation of 5,7-dihydroxychroman-4-one is not widely reported. However, the closely related oxidized form, 5,7-dihydroxychromone, and other simple chromone derivatives have been identified in several plant families. It is plausible that the chroman-4-one exists as a biosynthetic intermediate or a minor component in these or other species. The following table summarizes key sources of structurally related simple chromones.

Plant SpeciesFamilyCompound ClassPlant PartReference
Arachis hypogaeaFabaceaeChromonePeanut Shells[1][2]
Daphniphyllum macropodumDaphniphyllaceaeChromoneFruit[1]
Aloe arborescensAsphodelaceaeChromoneLeaves[3][4]
Cassia obtusifoliaFabaceaePhenoxychromoneLeaves (as phytoalexin)[5][6][7]
Eranthis longistipitataRanunculaceaeCoumarin/Chromone-[8]

Biosynthesis Pathway: A Polyketide Origin

The biosynthesis of the 5,7-dihydroxychroman-4-one scaffold is not derived from the canonical flavonoid pathway but rather from the polyketide pathway , which utilizes acetyl-CoA and malonyl-CoA as building blocks. The key enzymes are Type III Polyketide Synthases (PKSs) .[9][10]

The proposed pathway proceeds as follows:

  • Chain Initiation & Elongation: The process begins with a starter molecule, often acetyl-CoA (which can be formed from the decarboxylation of malonyl-CoA), and involves successive decarboxylative condensations with several extender units of malonyl-CoA.[3][11] For a chromone, this typically involves a tetraketide or pentaketide intermediate.

  • Intramolecular Cyclization: The enzyme-bound linear poly-β-keto chain is folded into a specific conformation. The formation of the phloroglucinol-type aromatic ring occurs via intramolecular C-to-C Claisen condensation reactions.

  • Heterocyclic Ring Formation: A subsequent intramolecular Michael-type addition or similar cyclization reaction forms the pyranone ring. For example, a specialized Pentaketide Chromone Synthase (PCS) has been characterized from Aloe arborescens that produces 5,7-dihydroxy-2-methylchromone from five molecules of malonyl-CoA.[4][9][12]

  • Putative Reduction Step: To form 5,7-dihydroxychroman-4-one from a chromone precursor, the C2=C3 double bond must be reduced. This final step is hypothetically catalyzed by an NADPH-dependent enoyl reductase or a similar reductase enzyme.

The following diagram illustrates this putative pathway.

Biosynthesis_of_5,7-Dihydroxychroman-4-one sub Acetyl-CoA + 3x Malonyl-CoA PKS Type III Polyketide Synthase (PKS) sub->PKS Chain Elongation reductant NAD(P)H Reductase Putative Enoyl Reductase reductant->Reductase polyketide Linear Tetraketide Intermediate (Enzyme-Bound) PKS->polyketide Catalysis product 5,7-Dihydroxychroman-4-one Reductase->product C2=C3 Reduction chromone 5,7-Dihydroxychromone (Unstable Intermediate) polyketide->chromone Intramolecular Cyclization & Aromatization chromone->Reductase Isolation_Workflow Start Dried, Powdered Plant Material Defat Defatting (n-Hexane) Start->Defat Extract Methanol Extraction Defat->Extract Partition Liquid-Liquid Partitioning (EtOAc Fraction) Extract->Partition CC Silica Gel Column Chromatography Partition->CC TLC TLC Analysis of Fractions CC->TLC HPLC Preparative HPLC (C18 Column) CC->HPLC Pool Fractions End Pure 5,7-Dihydroxychroman-4-one HPLC->End

Sources

Exploratory

Physicochemical properties and molecular weight of 5,7-Dihydroxychroman-4-one

As a Senior Application Scientist, I approach the evaluation, synthesis, and characterization of 5,7-Dihydroxychroman-4-one not merely as a routine chemical procedure, but as a masterclass in controlling regioselectivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation, synthesis, and characterization of 5,7-Dihydroxychroman-4-one not merely as a routine chemical procedure, but as a masterclass in controlling regioselectivity and understanding structure-activity relationships (SAR). This compound serves as the foundational bicyclic scaffold for numerous biologically active flavanones (such as pinocembrin and eriodictyol) and is a critical building block in medicinal chemistry for developing novel antibacterial and antioxidant therapeutics.

The following technical guide deconstructs the physicochemical properties, pharmacophore logic, and a self-validating synthetic workflow for 5,7-Dihydroxychroman-4-one.

Physicochemical Properties & Molecular Identity

Before initiating any synthetic or assay workflow, establishing the precise molecular identity and physical boundaries of the target compound is mandatory. 5,7-Dihydroxychroman-4-one (CAS: 108085-46-7) is a non-phenylated chromanone derivative characterized by a fused dihydropyran and benzene ring system [[1]]([Link]).

Below is the consolidated physicochemical profile required for downstream chromatographic and formulation planning:

PropertyValue
IUPAC Name 5,7-dihydroxy-2,3-dihydrochromen-4-one
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol [[2]]()
Exact Mass 180.042258 Da
CAS Registry Number 108085-46-7
PubChem CID 25094514
Physical State Yellow to white solid

Structural Significance & Pharmacophore Logic

The bioactivity of 5,7-dihydroxychroman-4-one is intrinsically linked to its specific substitution pattern. Understanding the causality behind its molecular interactions is vital for drug development professionals designing targeted libraries.

  • The 5-Hydroxyl Group (Regulating Redox & Chelation): The 5-OH group forms a strong intramolecular hydrogen bond with the adjacent C4-ketone. This interaction restricts the rotational freedom of the hydroxyl group and modulates the electron density of the carbonyl, significantly impacting the molecule's redox potential and its ability to chelate transition metals .

  • The 7-Hydroxyl Group (Antioxidant & Binding Anchor): Unlike the 5-OH, the 7-OH group remains sterically unhindered. It acts as a highly acidic phenol that serves as a primary site for hydrogen atom transfer (HAT) in antioxidant mechanisms, neutralizing free radicals to prevent oxidative damage . Furthermore, SAR studies indicate that the 7-OH position is a critical hydrogen-bond donor for anchoring the molecule within bacterial enzyme active sites .

SAR Core Chroman-4-one Core (Hydrophobic Scaffold) OH5 5-OH Group (Intramolecular H-Bonding) Core->OH5 Modulates redox OH7 7-OH Group (Antioxidant HAT Site) Core->OH7 Primary binding Ketone C4-Ketone (Metal Chelation) Core->Ketone Acceptor OH5->Ketone H-Bond

Fig 1. Pharmacophore logic and structure-activity relationship of 5,7-dihydroxychroman-4-one.

Synthetic Methodology: Selective Catalytic Hydrogenation

To ensure high purity and yield, the synthesis of 5,7-dihydroxychroman-4-one is typically achieved via the selective catalytic hydrogenation of its unsaturated precursor, 5,7-dihydroxy-4H-chromen-4-one . Do not merely execute these steps; understand the chemical causality driving each parameter.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve 5,7-Dihydroxy-4H-chromen-4-one (1.0 g, 5.6 mmol) in 20 mL of absolute ethanol.

    • Causality: Ethanol acts as a protic solvent that effectively solvates the polar substrate while remaining completely inert to hydrogenation under these specific conditions.

  • Catalyst Addition: Add 240 mg of wet Palladium on Carbon (Pd/C, 10 wt.%).

    • Causality: The wet catalyst mitigates the severe pyrophoric risk associated with dry Pd/C in the presence of solvent vapors. The 10% loading provides an optimal surface area for the activation of H₂ gas without aggressively over-reducing the critical C4-ketone into a hydroxyl group.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (50 psi) at 60 °C for 2 hours.

    • Causality: The precise combination of 50 psi and 60 °C selectively drives the thermodynamic reduction of the conjugated C2-C3 double bond, yielding the saturated chromanone ring while preserving the aromaticity of the benzene ring .

  • Filtration: Cool the reaction to room temperature and filter the suspension through a pad of diatomaceous earth. Wash the pad with an additional 20 mL of ethanol.

    • Causality: Diatomaceous earth efficiently traps the fine particulate Pd/C, preventing heavy metal contamination in the final active pharmaceutical ingredient (API).

  • Purification: Concentrate the filtrate to dryness under reduced pressure. Purify the crude residue via flash column chromatography (FCC) using a gradient elution (petroleum ether : ethyl acetate, 1:0 to 1:1).

    • Causality: The gradient elution perfectly resolves the slightly more polar unreacted starting material from the target chromanone, yielding approximately 505 mg (50% yield) of the purified yellow solid .

Synthesis Step1 1. Substrate Preparation Dissolve in EtOH Step2 2. Catalytic Hydrogenation Pd/C (10%), H2 (50 psi), 60°C Step1->Step2 Selective Reduction Step3 3. Filtration Pass through Diatomaceous Earth Step2->Step3 Catalyst Removal Step4 4. Purification Flash Column Chromatography Step3->Step4 Isolate Product Step5 5. Characterization HPLC, NMR, MS Validated Step4->Step5 Yield: ~50%

Fig 2. Step-by-step synthetic workflow for 5,7-dihydroxychroman-4-one via hydrogenation.

Analytical Characterization: A Self-Validating System

A robust synthetic protocol must be self-validating. The successful conversion of the chromone to 5,7-dihydroxychroman-4-one is unequivocally confirmed through the following spectral markers, which act as the ultimate ground truth for structural integrity :

  • Mass Spectrometry (ESI-MS): The presence of the protonated molecular ion [M+H]⁺ at m/z 180.7 (calculated for C₉H₈O₄: 180.04) confirms the target molecular weight and successful addition of two hydrogen atoms across the double bond.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.18 (s, 1H): Confirms the 5-OH group. This extreme downfield shift is the definitive hallmark of the strong intramolecular hydrogen bond with the C4-carbonyl.

    • δ 10.77 (br s, 1H): Corresponds to the free, acidic 7-OH group.

    • δ 5.85 (s, 2H): Represents the equivalent aromatic protons at the C-6 and C-8 positions on the A-ring.

    • δ 4.43 (t, J=6.4 Hz, 2H) and δ 2.76 (t, J=6.4 Hz, 2H): These two distinct triplets are the critical proof of successful hydrogenation. They correspond to the newly saturated methylene protons at C-2 (adjacent to the ether oxygen, hence further downfield) and C-3 (adjacent to the carbonyl), respectively. If the starting material were still present, these would appear as a single vinylic proton peak.

References

  • Title: 5,7-Dihydroxychroman-4-one | C9H8O4 | CID 25094514, Source: PubChem (National Library of Medicine), URL: [Link]

  • [[3]]([Link]) Title: Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives, Source: Journal of Medicinal Chemistry (ACS Publications), URL: [Link]

Sources

Foundational

The Discovery, Isolation, and Pharmacological Profiling of 5,7-Dihydroxychroman-4-one and Its Natural Derivatives

Executive Summary The 5,7-dihydroxychroman-4-one scaffold represents a privileged pharmacophore in natural product chemistry and drug discovery[1]. Characterized by a benzopyran core with hydroxyl substitutions at the C5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,7-dihydroxychroman-4-one scaffold represents a privileged pharmacophore in natural product chemistry and drug discovery[1]. Characterized by a benzopyran core with hydroxyl substitutions at the C5 and C7 positions, this structural motif serves as the biogenetic foundation for a vast array of bioactive secondary metabolites, including flavanones (e.g., eriodictyol) and rare homoisoflavonoids[2][3]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, end-to-end technical guide on the discovery, rigorous isolation, and pharmacological evaluation of these compounds from complex botanical matrices.

Structural Significance and Chemotaxonomic Distribution

In the plant kingdom, the 5,7-dihydroxychroman-4-one nucleus is rarely found as an isolated, unsubstituted entity; rather, it is heavily decorated via prenylation, methylation, and benzyl substitutions to form complex flavonoids[2]. The lipophilic nature of the chromanone/benzopyran core allows these derivatives to easily cross cellular membranes, while the specific spatial arrangement of the hydroxyl groups dictates their binding affinity to enzymatic targets[1].

Chemotaxonomically, these derivatives are highly concentrated in the bulbous and rhizomatous tissues of specific plant families.

Table 1: Natural Sources and Isolated Chroman-4-one Derivatives
Plant SourceBotanical FamilyKey Isolated DerivativePrimary Pharmacological Target
Scilla nervosa (Bulbs)Asparagaceae3-(4'-hydroxybenzylidene)-5,7-dihydroxychroman-4-oneTyrosinase / Melanogenesis[2][4]
Polygonatum verticillatumAsparagaceae5,7-dihydroxy-3-(4-methoxybenzyl)-8-methyl chroman-4-oneInflammatory Pathways[2]
Dillenia indica (Leaves)Dilleniaceae3,5,7-trihydroxy-2-(4-hydroxybenzyl)-chroman-4-oneCOX-2 / Analgesia[1]
Afzelia africana (Bark)Fabaceae(S)-2-(3',4'-dihydroxyphenyl)-5,7-dihydroxychroman-4-oneMicrobial Efflux Pumps[3]

Rational Design of the Extraction Workflow

The extraction of chroman-4-ones from raw biomass requires a strategic approach to navigate the chemical complexity of the plant metabolome while preventing the oxidative degradation of the delicate phenolic hydroxyl groups.

Protocol 1: Biomass Preparation and Liquid-Liquid Extraction (LLE)

Causality & Rationale: Plant matrices contain a spectrum of compounds ranging from highly polar sugars to non-polar waxes. Maceration in 80% aqueous ethanol or methanol ensures the exhaustive extraction of both the chromanone aglycones and their glycosidic counterparts[3]. Sequential Liquid-Liquid Extraction (LLE) is then employed. By washing the crude extract first with hexane, highly lipophilic waxes and chlorophylls are removed. Subsequent partitioning with Ethyl Acetate (EtOAc) specifically targets the intermediate-polarity polyphenols. The 5,7-dihydroxychroman-4-one scaffold, possessing both hydrogen-bonding hydroxyls and a lipophilic benzopyran ring, preferentially and almost exclusively partitions into the EtOAc layer[2].

Step-by-Step Methodology:

  • Maceration: Pulverize shade-dried biomass (e.g., Scilla nervosa bulbs) and macerate in 80% EtOH (1:10 w/v) for 48 hours at room temperature under continuous agitation.

  • Filtration & Concentration: Filter the homogenate through Whatman No. 1 paper and concentrate the filtrate in vacuo at 40°C to yield a crude aqueous suspension.

  • Defatting: Partition the aqueous suspension with n-Hexane (3 × 500 mL) to remove non-polar interferents. Discard the hexane layer.

  • Target Extraction: Partition the remaining aqueous layer with EtOAc (3 × 500 mL).

  • Drying: Pool the EtOAc fractions, dry over anhydrous Na₂SO₄, and evaporate to yield the chromanone-enriched fraction.

Self-Validating System: To validate the success of the extraction, perform Thin Layer Chromatography (TLC) on the EtOAc fraction using a mobile phase of EtOAc:Hexane (4:6)[1]. Spray the developed plate with a 5% ethanolic aluminum chloride (AlCl₃) solution. The presence of the 5-OH group (which chelates with Al³⁺ via the adjacent C4 carbonyl) will immediately self-validate the fraction by producing a brilliant, bathochromically shifted yellow-green fluorescence under UV 365 nm.

Workflow Biomass Plant Biomass (e.g., Scilla nervosa bulbs) Maceration Maceration & Extraction (80% EtOH, 48h) Biomass->Maceration Partition Liquid-Liquid Partition (Hexane -> EtOAc -> n-BuOH) Maceration->Partition Crude Extract EtOAcFrac EtOAc Fraction (Enriched in Chromanones) Partition->EtOAcFrac Target Phase SilicaCC Size Exclusion / CPC (Sephadex LH-20) EtOAcFrac->SilicaCC Initial Cleanup Prep_HPLC Preparative HPLC (C18, H2O:MeCN Gradient) SilicaCC->Prep_HPLC Sub-fractions PureCompound Pure 5,7-Dihydroxychroman-4-one Derivatives (>98% purity) Prep_HPLC->PureCompound Isocratic Elution

Fig 1. Step-by-step extraction and isolation workflow for chroman-4-one derivatives.

Advanced Isolation and Structural Elucidation

Protocol 2: High-Resolution Isolation via Preparative HPLC

Causality & Rationale: Traditional normal-phase silica gel chromatography often leads to the irreversible adsorption and "tailing" of polyphenols due to strong hydrogen bonding between the silica silanol groups and the chromanone's hydroxyls. To circumvent this, Centrifugal Partition Chromatography (CPC) or size-exclusion chromatography (Sephadex LH-20) is utilized for initial cleanup[5]. Final isolation is achieved via Reversed-Phase Preparative HPLC (RP-HPLC), which utilizes hydrophobic interactions to achieve baseline resolution of structurally similar stereoisomers based on subtle differences in lipophilicity[3][5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the enriched EtOAc sub-fraction in HPLC-grade Methanol (5.0 mL) and filter through a 0.22 μm PTFE syringe filter.

  • Chromatographic Conditions: Inject the sample onto a BDS Hypersil C18 reversed-phase column (250 × 21.2 mm, 5 μm).

  • Elution Gradient: Utilize a mobile phase of Methanol-Water-Formic Acid (40:60:1 v/v/v) at a flow rate of 10 mL/min[3]. The addition of 1% formic acid suppresses the ionization of the phenolic hydroxyls, maintaining them in their protonated, hydrophobic state to ensure sharp, symmetrical peak shapes.

  • Fraction Collection: Collect fractions corresponding to major peaks eluting between 20–30 minutes.

Self-Validating System: The RP-HPLC system must be coupled to a Diode Array Detector (DAD). The isolation is self-validating if the target peak exhibits a characteristic UV spectrum: a primary absorption maximum at 280–290 nm (indicative of the benzopyran core) and a secondary band at ~320 nm. The structural identity is definitively confirmed via ¹H-NMR, where the 5-OH proton typically appears far downfield (δ 12.0–12.2 ppm) due to strong intramolecular hydrogen bonding with the C4 carbonyl[1][6].

Pharmacological Relevance & Biological Activities

The 5,7-dihydroxychroman-4-one scaffold is not merely a structural curiosity; it is a highly active pharmacophore with diverse biological applications.

Tyrosinase Inhibition and Dermatological Applications

Tyrosinase is a rate-limiting, copper-containing oxidase enzyme responsible for the biosynthesis of melanin[4]. Overactivity of this enzyme leads to hyperpigmentation disorders. Natural chroman-4-one derivatives act as potent, competitive tyrosinase inhibitors. The structural causality lies in the 7-hydroxyl group of the chromanone ring, which mimics the natural substrate (L-tyrosine) and directly chelates the copper ions in the enzyme's active site, thereby halting the oxidation of L-DOPA to dopaquinone[4][7].

Pathway UV UV Radiation / ROS Tyrosinase Tyrosinase Enzyme (Active Cu-center) UV->Tyrosinase Activates L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase Substrate binding Melanin Melanin Pigment (Hyperpigmentation) L_DOPA->Melanin Oxidation & Polymerization Chromanone 5,7-Dihydroxychroman-4-one (Competitive Inhibitor) Chromanone->Tyrosinase Chelates Cu active site

Fig 2. Mechanism of tyrosinase inhibition by 5,7-dihydroxychroman-4-one derivatives.

Antibacterial and Anti-inflammatory Activity

Beyond dermatology, chroman-4-one derivatives exhibit profound antibacterial properties. Recent medicinal chemistry studies have demonstrated that derivatives of this scaffold can disrupt intrabacterial pH homeostasis in pathogens like Mycobacterium tuberculosis[8]. Furthermore, the lipophilic nature of the chromane ring allows these compounds to penetrate cellular membranes efficiently, where the O-H group substitutions exert potent analgesic and anti-inflammatory effects via the direct inhibition of the Cyclooxygenase-2 (COX-2) pathway[1].

Conclusion

The discovery and isolation of 5,7-dihydroxychroman-4-one derivatives from natural products represent a critical intersection of chemotaxonomy, advanced analytical chemistry, and pharmacology. By utilizing rationally designed, self-validating extraction and RP-HPLC purification protocols, researchers can successfully isolate these delicate polyphenols. As demonstrated by their potent tyrosinase and COX-2 inhibitory activities, the chroman-4-one scaffold remains a highly privileged structure for the development of next-generation dermatological and antimicrobial therapeutics.

References

  • A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives Source: MDPI (International Journal of Molecular Sciences) URL:[Link][2]

  • Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review Source: RSC Advances / NIH URL:[Link][4]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) Source: ScienceScholar (International Journal of Health Sciences) URL:[Link][1]

  • Derivatives of Natural Product Agrimophol as Disruptors of Intrabacterial pH Homeostasis in Mycobacterium tuberculosis Source: ACS Infectious Diseases URL:[Link][8]

  • Isolation and Identification of Flavanone Derivative Eriodictyol from the Methanol Extract of Afzelia africana Bark and Its Antimicrobial and Antioxidant Activities Source: PMC / NIH URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 5,7-Dihydroxychroman-4-one Derivatives

Introduction & Strategic Rationale The 5,7-dihydroxychroman-4-one scaffold (the core of pinocembrin and related flavanones) is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anti-inflammat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 5,7-dihydroxychroman-4-one scaffold (the core of pinocembrin and related flavanones) is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and SIRT2 inhibitory activities[1][2]. However, the direct synthesis of these derivatives from a phloroglucinol core (e.g., 2,4,6-trihydroxyacetophenone) is notoriously challenging. The highly nucleophilic C5 and C7 hydroxyl groups often interfere with aldol condensations, leading to complex mixtures, poor yields, or unwanted poly-acylation[3].

To circumvent these issues, this protocol employs a transient protection strategy using methoxymethyl (MOM) chloride[4][5]. The MOM group is strategically chosen because it is highly stable under the strongly basic conditions required for the Claisen-Schmidt condensation, yet easily cleaved under mild acidic conditions that preserve the final chromanone ring[6]. Crucially, the ortho-hydroxyl group (C2) remains unprotected due to its strong intramolecular hydrogen bonding with the acetophenone carbonyl. This selective protection perfectly positions the C2-hydroxyl for the subsequent intramolecular oxa-Michael addition, ensuring a self-validating, high-yield cyclization[6].

Synthetic Workflow Visualization

SynthesisRoute A 2,4,6-Trihydroxyacetophenone B Step 1: MOM Protection (MOMCl, DIPEA, 0°C) A->B C 2-Hydroxy-4,6-bis(MOM)acetophenone B->C D Step 2: Aldol Condensation (Ar-CHO, KOH, MeOH/EtOH) C->D E Chalcone Intermediate D->E F Step 3: Cyclization (NaOAc, MeOH, Reflux) E->F G Protected Flavanone F->G H Step 4: Deprotection (6N HCl, MeOH, 60°C) G->H I 5,7-Dihydroxychroman-4-one Derivative H->I

Fig 1: Four-step synthetic workflow for 5,7-dihydroxychroman-4-one derivatives.

Experimental Protocols

Step 1: Selective MOM Protection of 2,4,6-Trihydroxyacetophenone

Objective: Mask the highly reactive C4 and C6 hydroxyls while leaving the C2 hydroxyl free for downstream cyclization[4][5].

  • Preparation: Dissolve 2,4,6-trihydroxyacetophenone (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) dropwise.

  • Protection: Slowly add methoxymethyl chloride (MOMCl, 2.2 equiv) dropwise to maintain the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc, 3:1) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone can typically be used in the next step without further purification[4].

Step 2: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Form the α,β-unsaturated ketone framework via base-catalyzed aldol condensation[1][7].

  • Preparation: Dissolve the protected acetophenone (1.0 equiv) and the desired substituted benzaldehyde (1.2 equiv) in ethanol (EtOH, 0.2 M concentration).

  • Condensation: Add an aqueous solution of KOH (3.0 equiv dissolved in a minimal amount of H₂O) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 16–48 hours. The reaction progress must be strictly monitored by TLC to ensure complete conversion to the chalcone[7].

  • Workup: Pour the mixture into ice-cold water. Carefully adjust the pH to 7.0 using 1 M HCl (aq) to neutralize the KOH and precipitate the product. Extract with ethyl acetate (EtOAc, 3 × 50 mL). Dry the organic layers over Na₂SO₄ and evaporate the solvent.

Step 3: Intramolecular Cyclization (Flavanone Core Formation)

Objective: Execute an intramolecular oxa-Michael addition to close the chroman-4-one ring[4][7].

  • Preparation: Dissolve the crude chalcone intermediate in methanol (MeOH, 0.1 M).

  • Catalysis: Add sodium acetate (NaOAc, 10–14 equiv). Causality Note: NaOAc is a mild base that effectively promotes the nucleophilic attack of the free C2-phenol onto the α,β-unsaturated system without triggering a retro-aldol cleavage of the chalcone.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) for 24 hours[7].

  • Workup: Cool to room temperature and remove the methanol in vacuo. Resuspend the residue in H₂O and extract with EtOAc. Purify the concentrated organic layer via silica gel column chromatography (Petroleum Ether:EtOAc, 15:1) to isolate the pure MOM-protected flavanone[7].

Step 4: Global Deprotection

Objective: Cleave the MOM ethers to reveal the final 5,7-dihydroxychroman-4-one derivative[4][6].

  • Preparation: Dissolve the protected flavanone in a mixture of MeOH and 3 M to 6 N HCl (ratio 1:2.5 v/v).

  • Reaction: Stir the solution at 60–66 °C for 2 to 5 hours. Monitor by TLC or LCMS to ensure complete removal of both MOM groups[1][7].

  • Workup: Pour the mixture into ice-cold water. Carefully neutralize to pH 7.0 using saturated aqueous NaHCO₃ to prevent degradation of the final product. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate the solvent and purify the residue via column chromatography (Petroleum Ether:EtOAc, 10:1) or recrystallization from DMF/ethanol to yield the final 5,7-dihydroxychroman-4-one derivative[3][7].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized conditions, reaction times, and typical yields for the four-step synthesis based on established literature protocols[4][5][7].

Synthesis StepReagents & CatalystsTemperature / TimeTypical Yield (%)Mechanistic Purpose
1. MOM Protection MOMCl (2.2 eq), DIPEA (3 eq), DCM0 °C to RT / 12 h79 – 95%Mask C4/C6 nucleophilicity; retain C2-OH via H-bonding.
2. Aldol Condensation Ar-CHO (1.2 eq), KOH (3 eq), EtOH/H₂ORT / 16 – 48 h70 – 85%Form α,β-unsaturated ketone (chalcone).
3. Cyclization NaOAc (10-14 eq), MeOH66 °C (Reflux) / 24 h60 – 75%Intramolecular oxa-Michael addition.
4. Deprotection 3 M - 6 N HCl, MeOH60 – 66 °C / 2 – 5 h42 – 72%*Cleave MOM ethers to yield active 5,7-diOH core.

*Note: The yield for Step 4 is often reported as a cumulative yield over the final 3 steps depending on the intermediate purification strategy[4].

Sources

Application

HPLC-UV method development for 5,7-Dihydroxychroman-4-one quantification

Title: Application Note: HPLC-UV Method Development and Validation for the Quantification of 5,7-Dihydroxychroman-4-one Abstract This application note details the systematic development and validation of a High-Performan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: HPLC-UV Method Development and Validation for the Quantification of 5,7-Dihydroxychroman-4-one

Abstract This application note details the systematic development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 5,7-dihydroxychroman-4-one. By leveraging the fundamental physicochemical properties of the analyte, we establish a robust, self-validating protocol suitable for quality control, natural product isolation, and pharmacokinetic profiling in drug development.

Introduction & Analyte Rationale

5,7-Dihydroxychroman-4-one is a critical structural scaffold found in numerous bioactive natural products, including homoisoflavonoids and flavanones[1]. Accurate quantification of this compound is essential for researchers isolating natural products or synthesizing pharmaceutical derivatives. As a Senior Application Scientist, method development begins not with empirical guessing, but with a rigorous evaluation of the molecule's physicochemical traits.

Physicochemical Profiling & Chromatographic Causality:

  • Lipophilicity (LogP): The analyte exhibits a predicted LogP of approximately 2.47, indicating moderate lipophilicity[2]. Causality: This moderate hydrophobicity dictates the use of Reversed-Phase (RP) chromatography. A standard C18 stationary phase will provide optimal hydrophobic retention and peak capacity.

  • Acid Dissociation Constant (pKa): The phenolic hydroxyl groups at the C5 and C7 positions possess pKa values in the range of 7.5 to 8.5. Causality: If the mobile phase pH is near the pKa, the analyte will exist in a state of dynamic, partial ionization, leading to severe peak tailing and irreproducible retention times. To counteract this, the mobile phase must be acidified to at least two pH units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) to ensure the molecule remains fully protonated (neutral)[3].

  • UV Absorbance: The chromanone core features an extended conjugated π -system (an aromatic ring conjugated with a C4 ketone). Causality: The π→π∗ transitions yield strong UV absorbance maxima. While 254 nm is a standard detection wavelength, 280 nm is selected as the primary quantification wavelength to maximize sensitivity for the phenolic rings and minimize background interference from non-conjugated matrix components[3][4].

Method Development Workflow

The development of this method follows a logical progression from analyte profiling to final validation, ensuring that every chromatographic parameter is optimized based on chemical causality.

Workflow A 1. Analyte Profiling (pKa = ~8.0, LogP = 2.47) B 2. Stationary Phase Selection (C18, 5 µm, 250 x 4.6 mm) A->B C 3. Mobile Phase Optimization (0.1% FA to suppress ionization) B->C D 4. Gradient & Flow Tuning (Resolution vs. Throughput) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Figure 1: Step-by-step logical workflow for HPLC method development based on analyte properties.

Experimental Protocols

Reagents & Materials
  • Analyte: 5,7-Dihydroxychroman-4-one reference standard (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Instrumentation & Fluidic Pathway

The analysis is performed on a standard HPLC system equipped with a Diode Array Detector (DAD) or tunable UV-Vis detector.

Fluidics MP Mobile Phase A: 0.1% FA in H2O B: MeCN Pump Quaternary Pump (1.0 mL/min) MP->Pump AS Autosampler (10 µL Injection) Pump->AS Col C18 Column (Thermostatted at 30°C) AS->Col UV UV/DAD Detector (λ = 280 nm) Col->UV Waste Waste UV->Waste

Figure 2: HPLC-UV system fluidic pathway and component configuration.

Chromatographic Conditions

To balance resolution and run time, a gradient elution strategy is employed. The initial high aqueous composition ensures proper focusing of the analyte on the column head, while the organic ramp efficiently elutes the moderately lipophilic chromanone[4].

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationScientific Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides high theoretical plates for baseline resolution of the moderately lipophilic analyte.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7, keeping phenolic -OH groups protonated to prevent peak tailing.
Mobile Phase B Acetonitrile (MeCN)Lower viscosity and better UV transparency at low wavelengths compared to Methanol.
Flow Rate 1.0 mL/minStandard flow rate for 4.6 mm ID columns, optimizing the van Deemter curve.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 280 nmCorresponds to the π→π∗ transition of the conjugated chromanone system.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.03070
15.01090
17.01090
17.18020
22.08020
Standard and Sample Preparation Protocol

Self-Validating Step: Always inject a diluent blank (80% A / 20% B) prior to the standard sequence to confirm the absence of ghost peaks or carryover at the 280 nm detection wavelength.

  • Stock Solution Preparation: Accurately weigh 10.0 mg of 5,7-Dihydroxychroman-4-one standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock solution. Causality: Methanol is chosen as the primary diluent because the analyte is highly soluble in alcohols, preventing precipitation during storage[3].

  • Working Standards: Serially dilute the stock solution with the initial mobile phase (80% A / 20% B) to create calibration levels at 1, 5, 10, 25, 50, and 100 µg/mL. Causality: Diluting the final injection solution in the initial mobile phase prevents solvent-mismatch effects (e.g., peak splitting or broadening) as the sample plug enters the column.

  • Sample Extraction: For formulated samples or biological matrices, extract in Methanol using ultrasonication for 15 minutes. Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (Self-Validating System)

A robust method must continuously prove its reliability. This protocol integrates System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before any data is collected.

Table 3: System Suitability Testing (SST) Criteria (Injected prior to any sample sequence: n=6 injections of 25 µg/mL standard)

ParameterAcceptance CriteriaDiagnostic Purpose
Retention Time (RT) %RSD 1.0%Verifies pump flow stability and column equilibration.
Peak Area %RSD 2.0%Ensures autosampler precision and absence of air bubbles.
Tailing Factor ( Tf​ ) 0.8 - 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) 5000Validates column efficiency and packing integrity.

Linearity, LOD, and LOQ

  • Linearity: Evaluated across the 1 - 100 µg/mL range. The correlation coefficient ( R2 ) must be 0.999 to confirm detector response proportionality.

  • Limit of Detection (LOD): Calculated at a Signal-to-Noise (S/N) ratio of 3:1.

  • Limit of Quantification (LOQ): Calculated at an S/N ratio of 10:1.

Conclusion

The developed HPLC-UV method for 5,7-dihydroxychroman-4-one is fundamentally grounded in the molecule's specific physicochemical properties. By utilizing a C18 stationary phase for optimal lipophilic retention, acidic mobile phase buffering to suppress phenolic ionization, and targeted UV detection at 280 nm, the method guarantees high resolution, sharp peak symmetry, and robust quantification suitable for rigorous drug development applications.

Sources

Method

Preparation of 5,7-Dihydroxychroman-4-one stock solutions for cell culture assays

Application Note & Protocol Topic: Preparation of 5,7-Dihydroxychroman-4-one Stock Solutions for Cell Culture Assays Introduction: The Importance of Accurate Dosing 5,7-Dihydroxychroman-4-one (CAS: 108085-46-7) is a flav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of 5,7-Dihydroxychroman-4-one Stock Solutions for Cell Culture Assays

Introduction: The Importance of Accurate Dosing

5,7-Dihydroxychroman-4-one (CAS: 108085-46-7) is a flavonoid-like compound investigated for its potential biological activities. Structurally related compounds have demonstrated a range of effects, including neuroprotection through the activation of the Nrf2/ARE signaling pathway and the modulation of glucose metabolism.[1][2] The reliability and reproducibility of in vitro studies exploring these effects are fundamentally dependent on the accurate and consistent preparation of test compound solutions.

Due to its hydrophobic nature, 5,7-Dihydroxychroman-4-one exhibits poor solubility in aqueous media, a common challenge with many bioactive small molecules.[3] Improper solubilization can lead to compound precipitation, inaccurate concentration in the cell culture medium, and consequently, misleading experimental outcomes. This document provides a detailed, field-proven protocol for the preparation, storage, and quality control of 5,7-Dihydroxychroman-4-one stock solutions, ensuring the integrity of cell-based assay results.

Physicochemical Properties & Reagent Selection

A thorough understanding of the compound's properties is critical for designing a robust solubilization strategy. The key characteristics of 5,7-Dihydroxychroman-4-one are summarized below.

PropertyValueSource
Molecular Formula C₉H₈O₄[4]
Molecular Weight 180.16 g/mol [4]
CAS Number 108085-46-7[4]
Appearance Yellow solid[4]
Storage (Solid) -20°C, protect from light and moisture[5]
Solvent Selection Rationale

The primary challenge is the compound's low aqueous solubility.[3] Therefore, an organic solvent is required to create a concentrated primary stock solution.

SolventSolubilitySuitability for Cell Culture
DMSO High (~30 mg/mL for the related 5,7-Dihydroxychromone)Excellent (Recommended) . Widely used, high solvating power. Final concentration in media should be kept low (<0.5%, ideally ≤0.1%) to avoid cytotoxicity.[3][6]
Ethanol Low to ModerateGood . Can be used, but lower solubility may limit the maximum stock concentration.[3][7]
Methanol Low to ModerateAcceptable . Similar to ethanol, but can have higher cytotoxicity for some cell lines.[7]
Aqueous Buffers (PBS, Media) Practically InsolubleUnsuitable for primary stock solution preparation.[3]

Our primary recommendation is cell culture-grade Dimethyl Sulfoxide (DMSO) due to its superior solubilizing capacity for this class of compounds and its established use in cellular assays. [3]

Core Protocol: Preparing a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for subsequent serial dilutions.

Materials
  • 5,7-Dihydroxychroman-4-one powder (CAS: 108085-46-7)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, amber or opaque 1.5 mL microcentrifuge tubes

  • Sterile, positive displacement pipette or filtered pipette tips

  • Vortex mixer

  • Optional: 37°C water bath or heat block

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of 5,7-Dihydroxychroman-4-one required.

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

    • For 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x (1 mL / 1000 mL/L) x 180.16 g/mol x (1000 mg/g) = 1.80 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 1.80 mg of 5,7-Dihydroxychroman-4-one powder and transfer it into a sterile, amber microcentrifuge tube.

    • Expert Tip: Due to the small mass, it is advisable to weigh a larger quantity (e.g., 18.0 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL) to minimize weighing errors.

  • Solubilization: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the compound.[3]

  • Dissolution: Tightly cap the tube and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. A clear, yellow solution should be obtained.

    • Causality Note: Vigorous vortexing provides the mechanical energy needed to break down the crystal lattice and facilitate solvent interaction. If dissolution is slow, gentle warming to 37°C for 5-10 minutes can aid the process by increasing molecular motion.[3]

  • Quality Control (Visual Check): Hold the tube against a light source to visually confirm that no particulate matter remains. A completely clear solution is essential.

  • Aliquoting and Storage: To preserve the stability and integrity of the stock, dispense the solution into single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][6]

  • Storage Conditions:

    • Short-term (≤1 month): Store aliquots at -20°C, protected from light.[6]

    • Long-term (>1 month): Store aliquots at -80°C, protected from light.[3][6]

Workflow Visualization

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use weigh 1. Weigh Compound (1.80 mg) dissolve 2. Add DMSO (1.0 mL) weigh->dissolve vortex 3. Vortex to Dissolve (Warm to 37°C if needed) dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -80°C (Protected from Light) aliquot->store dilute 6. Dilute in Media for Assay store->dilute

Caption: Workflow for preparing 5,7-Dihydroxychroman-4-one stock solution.

Application in Cell Culture: From Stock to Working Solution

The concentrated DMSO stock must be diluted into the cell culture medium to achieve the final desired experimental concentrations.

Protocol for Preparing Working Solutions
  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions from the primary stock to create intermediate stocks if a wide range of concentrations is needed.

  • To prepare the final working concentration, dilute the stock/intermediate stock directly into pre-warmed cell culture medium. For example, to make a 10 µM final concentration in 10 mL of medium:

    • Calculation: (V1)(C1) = (V2)(C2) => V1 = [(10 mL)(10 µM)] / 10,000 µM = 0.01 mL = 10 µL.

    • Action: Add 10 µL of the 10 mM stock solution to 10 mL of culture medium.

  • Crucial Step - Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of culture medium. In the example above, add 10 µL of DMSO to 10 mL of medium . This control is essential to differentiate the effects of the compound from any potential effects of the solvent.[8]

  • Immediately after adding the DMSO-based solution to the aqueous medium, mix thoroughly by gentle inversion or pipetting to prevent precipitation. Use the final working solution immediately.[5]

Mechanistic Context: Why Accurate Preparation Matters

5,7-Dihydroxychroman-4-one and related flavonoids are known to modulate specific cellular pathways. For instance, 5,7-Dihydroxychromone activates the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses.[1][2] Inaccurate dosing can lead to either a failure to elicit a response or off-target effects, obscuring the true mechanism of action.

G cluster_nuc Nuclear Transcription compound 5,7-Dihydroxy- chroman-4-one keap1 Keap1 compound->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters nucleus Nucleus nrf2->nucleus translocates are ARE (Antioxidant Response Element) nrf2_nuc Nrf2 are_nuc ARE nrf2_nuc->are_nuc binds genes Antioxidant Genes (e.g., HO-1, NQO1) are_nuc->genes activates

Sources

Application

Probing the Inhibition of Cyclooxygenase-2: A Molecular Docking Protocol for 5,7-Dihydroxychroman-4-one

Abstract Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for anti-inflammatory and analgesic drug development.[1] This application note provides a detailed, step-by-step protocol for performing a molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for anti-inflammatory and analgesic drug development.[1] This application note provides a detailed, step-by-step protocol for performing a molecular docking analysis of 5,7-Dihydroxychroman-4-one, a flavonoid derivative with potential anti-inflammatory properties, against the human COX-2 enzyme.[2][3] The described workflow, utilizing industry-standard software such as AutoDock Vina for docking calculations and PyMOL for visualization, is designed for researchers in drug discovery and computational biology.[4][5] By elucidating the potential binding interactions and affinity of this small molecule within the COX-2 active site, this guide serves as a practical framework for the initial stages of structure-based drug design.

Introduction: The Scientific Rationale

1.1. The Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][6] There are two primary isoforms, COX-1 and COX-2.[7] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][8] This distinction is the cornerstone of modern nonsteroidal anti-inflammatory drug (NSAID) development.[9] Selective inhibition of COX-2 is a validated strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10][11] However, some selective COX-2 inhibitors have been linked to cardiovascular side effects, underscoring the need for novel scaffolds with improved safety profiles.[7][12]

1.2. The Ligand: 5,7-Dihydroxychroman-4-one

5,7-Dihydroxychroman-4-one belongs to the flavonoid family, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[13][14] Specifically, derivatives of 5,7-dihydroxychromone have demonstrated the ability to inhibit inflammatory cytokine expression and show inhibitory activity against COX-2.[2] The structural features of 5,7-Dihydroxychroman-4-one make it a compelling candidate for investigation as a potential COX-2 inhibitor. This computational study aims to predict its binding mode and affinity, providing a rational basis for its further experimental evaluation.

Experimental Workflow: A Visual Overview

The molecular docking process involves a series of sequential steps, from data acquisition and preparation to the final analysis of results. The following diagram illustrates the comprehensive workflow for this study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_vis Visualization PDB Protein Preparation (COX-2, e.g., 5KIR) Docking Molecular Docking (AutoDock Vina) PDB->Docking Receptor File (.pdbqt) Ligand Ligand Preparation (5,7-Dihydroxychroman-4-one) Ligand->Docking Ligand File (.pdbqt) Analysis Results Analysis (Binding Energy & Pose) Docking->Analysis Docking Output Visualization Interaction Visualization (PyMOL) Analysis->Visualization Best Pose Selection

Caption: A streamlined workflow for the molecular docking of 5,7-Dihydroxychroman-4-one with COX-2.

Detailed Protocols

This section provides a granular, step-by-step guide to performing the molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.

3.1. Part 1: Preparation of the COX-2 Receptor

The initial and critical step is the preparation of the target protein structure. The quality of the receptor model directly impacts the reliability of the docking results.

Protocol 3.1.1: Receptor Acquisition and Cleaning

  • Objective: To obtain a high-resolution crystal structure of human COX-2 and remove non-essential molecules.

  • Procedure: a. Navigate to the RCSB Protein Data Bank (PDB) ([Link]). b. Search for a human COX-2 structure. For this protocol, we will use PDB ID: 5KIR , which is a crystal structure of human COX-2 in complex with the inhibitor Rofecoxib (Vioxx).[15] This provides a well-defined active site. c. Download the PDB file. d. Open the downloaded PDB file in a molecular visualization software like PyMOL.[5][16][17][18][19] e. Remove water molecules, co-solvents, and any co-crystallized ligands from the structure. This is crucial as they can interfere with the docking of our ligand of interest. The command in PyMOL would be: remove solvent.

Protocol 3.1.2: Receptor Preparation for Docking

  • Objective: To prepare the receptor file in a format suitable for AutoDock Vina, which includes adding polar hydrogens and assigning partial charges.

  • Software: AutoDockTools (ADT)[20]

  • Procedure: a. Open the cleaned PDB file in ADT. b. Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK. Polar hydrogens are essential for forming hydrogen bonds, a key component of ligand-protein interactions. c. Go to Grid -> Macromolecule -> Choose. Select the COX-2 molecule. d. Save the prepared receptor in the PDBQT format (.pdbqt). This format includes the added hydrogens and partial charges required by AutoDock Vina.

3.2. Part 2: Preparation of the Ligand (5,7-Dihydroxychroman-4-one)

Proper preparation of the ligand is equally important to ensure its chemical correctness and conformational flexibility during docking.

Protocol 3.2.1: Ligand Structure Generation

  • Objective: To obtain a 3D structure of 5,7-Dihydroxychroman-4-one.

  • Procedure: a. The structure can be obtained from chemical databases like PubChem or ZINC. b. Alternatively, the molecule can be sketched using a chemical drawing tool like ChemDraw or MarvinSketch and saved in a 3D format (e.g., .mol2 or .sdf). c. For this protocol, we will assume the structure is obtained from a database and saved as a .sdf file.

Protocol 3.2.2: Ligand Preparation for Docking

  • Objective: To convert the ligand structure into the PDBQT format, defining its rotatable bonds.

  • Software: AutoDockTools (ADT)

  • Procedure: a. In ADT, go to Ligand -> Input -> Open and select the ligand's .sdf file. b. Go to Ligand -> Torsion Tree -> Detect Root. This automatically defines the rigid and rotatable parts of the molecule. c. Go to Ligand -> Output -> Save as PDBQT. This will generate the ligand file ready for docking.

3.3. Part 3: Performing the Molecular Docking

With the prepared receptor and ligand, the docking simulation can now be configured and executed.

Protocol 3.3.1: Defining the Binding Site (Grid Box)

  • Objective: To define the search space for the docking algorithm, focusing on the known active site of COX-2.

  • Software: AutoDockTools (ADT)

  • Procedure: a. With the prepared COX-2 receptor loaded in ADT, go to Grid -> Grid Box.... b. A box will appear around the protein. This box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand. c. To center the grid box on the active site, you can identify key active site residues from the literature or by examining the binding site of the co-crystallized ligand in the original PDB file (if applicable). Key residues in the COX-2 active site include Tyr-385 and Ser-530.[21] d. Adjust the center and dimensions of the grid box to encompass the entire active site with a buffer of a few angstroms. For the 5KIR structure, approximate center coordinates can be determined from the location of the bound Rofecoxib. e. Record the center coordinates (x, y, z) and the size of the grid box (x, y, z dimensions).

Protocol 3.3.2: Running AutoDock Vina

  • Objective: To execute the docking simulation.

  • Software: AutoDock Vina[22]

  • Procedure: a. AutoDock Vina is typically run from the command line.[20][23] b. Create a configuration file (e.g., conf.txt) with the following parameters: receptor = cox2.pdbqt ligand = ligand.pdbqt out = docking_results.pdbqt center_x = [your_x_center] center_y = [your_y_center] center_z = [your_z_center] size_x = [your_x_size] size_y = [your_y_size] size_z = [your_z_size] exhaustiveness = 8 c. The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good starting point. d. Execute the docking run from the command line with the command: vina --config conf.txt --log log.txt

Analysis and Interpretation of Results

4.1. Understanding the Docking Output

AutoDock Vina will generate an output file (docking_results.pdbqt) containing multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).[24] The log file (log.txt) will contain a table of these binding affinities.

Table 1: Example Docking Results for 5,7-Dihydroxychroman-4-one with COX-2

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.25
3-7.91.89
4-7.62.45
5-7.43.12

4.2. Interpreting the Results

  • Binding Affinity: This value represents the predicted free energy of binding.[25] More negative values indicate a stronger predicted binding affinity.[26] A value of -8.5 kcal/mol, as in the example, suggests a potentially strong interaction.

  • Root Mean Square Deviation (RMSD): The RMSD values between different poses indicate their structural similarity.[24][25] Low RMSD values among the top-ranked poses suggest a well-defined binding mode.

  • Pose Selection: The top-ranked pose (the one with the lowest binding energy) is typically considered the most likely binding mode. However, it is crucial to visually inspect the top few poses to ensure they are chemically reasonable and make sense in the context of the binding pocket.

4.3. Visualization of Ligand-Receptor Interactions

Visual inspection is a critical step to understand the nature of the predicted binding.

Protocol 4.3.1: Visualizing Interactions in PyMOL

  • Objective: To visualize the binding pose of 5,7-Dihydroxychroman-4-one in the COX-2 active site and identify key interactions.

  • Software: PyMOL[5][17]

  • Procedure: a. Open the prepared receptor PDBQT file (cox2.pdbqt) and the docking output file (docking_results.pdbqt) in PyMOL. b. Display the protein as a cartoon or surface and the ligand as sticks. c. Focus on the top-ranked pose. d. Identify and visualize the interactions between the ligand and the protein residues. Pay close attention to:

    • Hydrogen bonds: These are crucial for stabilizing the ligand-receptor complex.
    • Hydrophobic interactions: These also contribute significantly to binding affinity.
    • Pi-stacking interactions: These can occur between aromatic rings in the ligand and protein. e. Use the measurement tools in PyMOL to determine the distances of these interactions.[18]

ligand_interaction cluster_ligand 5,7-Dihydroxychroman-4-one cluster_receptor COX-2 Active Site Ligand_OH1 5-OH Tyr385 Tyr-385 Ligand_OH1->Tyr385 H-Bond Ligand_OH2 7-OH Ser530 Ser-530 Ligand_OH2->Ser530 H-Bond Ligand_Keto 4-Keto Arg120 Arg-120 Ligand_Keto->Arg120 H-Bond Ligand_Aromatic Aromatic Ring Val523 Val-523 Ligand_Aromatic->Val523 Hydrophobic

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 5,7-Dihydroxychroman-4-one

Scientific Context & Significance 5,7-Dihydroxychroman-4-one is a fundamental bicyclic oxygen heterocyclic scaffold. It constitutes the core structure of numerous bioactive natural products, including flavanones (e.g., p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Significance

5,7-Dihydroxychroman-4-one is a fundamental bicyclic oxygen heterocyclic scaffold. It constitutes the core structure of numerous bioactive natural products, including flavanones (e.g., pinocembrin, eriodictyol) and homoisoflavonoids, which are widely studied for their pharmacological properties[1][2]. Accurate structural elucidation of this core is a critical prerequisite for downstream drug development, particularly in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and antimicrobial agents, as highlighted in research from the [3]. This application note provides a comprehensive, self-validating protocol for the precise NMR characterization of 5,7-dihydroxychroman-4-one.

Causality in Experimental Design: Solvent & Parameter Selection

A robust NMR protocol requires aligning the instrumental parameters with the physical chemistry of the analyte.

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): 5,7-Dihydroxychroman-4-one possesses two highly polar phenolic hydroxyl groups, making it poorly soluble in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is strictly mandated. Beyond solubility, DMSO acts as a strong hydrogen-bond acceptor. This dramatically reduces the chemical exchange rate of the 7-OH proton with residual water, preventing signal broadening and allowing it to be observed as a distinct resonance[4].

  • Intramolecular Hydrogen Bonding: The 5-OH group is in close spatial proximity to the C-4 ketone, forming a rigid, six-membered intramolecular hydrogen bond. This interaction strongly deshields the 5-OH proton, shifting it to the extreme downfield region (~12.18 ppm) and making it immune to rapid solvent exchange, a phenomenon well-documented in analytical records from [4].

Standardized Experimental Protocol

To ensure a self-validating system, every step from sample preparation to acquisition must follow strict quality control standards.

Step 1: Sample Preparation
  • Weigh 10–15 mg of high-purity 5,7-dihydroxychroman-4-one.

  • Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a high-precision 5 mm NMR tube. Ensure the solvent column is at least 4 cm high to prevent magnetic susceptibility distortions at the liquid-air interface.

Step 2: Instrument Calibration (Self-Validation)
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Establish a stable lock on the deuterium resonance of DMSO-d₆ to compensate for B₀ field drift.

  • Tuning & Matching: Adjust the probe's resonance circuit to precisely match the Larmor frequencies of ¹H and ¹³C. This maximizes the signal-to-noise ratio (SNR) and ensures accurate pulse flip angles.

  • Shimming: Execute automated gradient shimming (e.g., TopShim), followed by manual optimization of the Z1 and Z2 gradients until the TMS signal achieves a linewidth at half-height (FWHM) of < 1.0 Hz.

Step 3: Acquisition Parameters
  • ¹H NMR: Use a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to at least 15 ppm to capture the highly deshielded 5-OH signal[4]. Use a relaxation delay (d1) of 2.0 seconds to ensure complete longitudinal relaxation for accurate integration. Acquire 16–32 scans.

  • ¹³C NMR: Use a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set the spectral width to 220 ppm. Because quaternary carbons (C-4, C-4a, C-5, C-7, C-8a) lack attached protons for Nuclear Overhauser Effect (NOE) enhancement and have long T₁ relaxation times, use a d1 of 2.0–3.0 seconds and acquire a minimum of 1024 scans, consistent with protocols outlined by[5].

Data Presentation: Spectral Assignment

The following tables summarize the quantitative NMR data, synthesizing chemical shifts, multiplicities, and the mechanistic rationale behind each assignment.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationMechanistic Rationale
5-OH 12.18Singlet (s)1HExtreme downfield shift driven by strong intramolecular hydrogen bonding with the C-4 carbonyl[4].
7-OH 10.77Broad singlet (br s)1HDeshielded phenolic proton; broadened slightly by intermolecular exchange with trace moisture[4].
H-6 / H-8 5.85Singlet (s) or tight AB doublet2HAromatic protons highly shielded by the strong +M (resonance) electron-donating effects of the ortho/para OH groups[4].
H-2 4.43Triplet (t), J = 6.42HDeshielded by the adjacent electronegative ether oxygen (O-1)[4].
H-3 2.76Triplet (t), J = 6.42HAdjacent to the C-4 carbonyl; couples with H-2[4].
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C-4 ~196.5Quaternary (C=O)Ketone carbonyl; highly deshielded, further polarized by H-bonding from 5-OH[5].
C-7 ~165.2Quaternary (C-OH)Oxygenated aromatic carbon.
C-5 ~164.5Quaternary (C-OH)Oxygenated aromatic carbon.
C-8a ~163.1Quaternary (C-O)Bridgehead aromatic carbon attached to the pyran ether oxygen.
C-4a ~102.1Quaternary (C-C)Bridgehead aromatic carbon, heavily shielded by the ortho/para OH groups.
C-6 ~96.3Methine (CH)Aromatic carbon shielded by +M effect of adjacent OH groups.
C-8 ~95.4Methine (CH)Aromatic carbon shielded by +M effect of adjacent OH groups.
C-2 ~67.2Methylene (CH₂)Aliphatic carbon deshielded by the adjacent ether oxygen.
C-3 ~37.5Methylene (CH₂)Aliphatic carbon adjacent to the C-4 carbonyl.

Structural Verification & Workflow

The structural elucidation relies on the integration of 1D and 2D NMR techniques. The dihydropyran ring adopts a half-chair conformation, undergoing rapid conformational flipping at room temperature. This dynamic process averages the axial and equatorial coupling constants of H-2 and H-3 to ~6.4 Hz, confirming the flexibility of the non-aromatic ring[4].

NMR_Workflow Start Sample Preparation (5,7-Dihydroxychroman-4-one in DMSO-d6) LockShim Locking, Tuning & Shimming (Optimize B0 field homogeneity) Start->LockShim Acq1H 1H NMR Acquisition (ns=16, d1=2s, sw=15ppm) LockShim->Acq1H Acq13C 13C NMR Acquisition (ns=1024, d1=3s, 1H-decoupled) LockShim->Acq13C Acq2D 2D NMR (Optional) (HSQC, HMBC, COSY) Acq1H->Acq2D Process Data Processing (Fourier Transform, Phase & Baseline Corr.) Acq1H->Process Acq13C->Acq2D Acq13C->Process Acq2D->Process Assign Spectral Assignment (Chemical Shifts, Integrals, Couplings) Process->Assign Verify Structural Verification (Confirm Chromanone Core) Assign->Verify

Fig 1: Step-by-step NMR characterization workflow for 5,7-dihydroxychroman-4-one.

References

  • Bezabih, M., et al. (2009). "HPLC Analysis and NMR Identification of Homoisoflavonoids and Stilbenoids from the Inter-bulb Surfaces of Scilla nervosa." Natural Product Communications via ResearchGate. Available at:[Link]

  • Mulholland, D. A., et al. "COX-2 Inhibitory Activity of Homoisoflavanones and Xanthones from the Bulbs of the Southern African Ledebouria socialis." University of Surrey. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 440735, (+)-Eriodictyol." PubChem. Available at: [Link]

  • ScienceScholar. "Synthesis and molecular docking studies of new chromane." ScienceScholar. Available at: [Link]

  • MDPI. "Total Synthesis of Novel Skeleton Flavan-Alkaloids." MDPI. Available at: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of the 5,7-Dihydroxychroman-4-one Scaffold

Executive Summary & Biological Significance The 5,7-dihydroxychroman-4-one structural motif is the foundational core of numerous bioactive flavonoids (specifically flavanones like naringenin, pinocembrin, and eriodictyol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

The 5,7-dihydroxychroman-4-one structural motif is the foundational core of numerous bioactive flavonoids (specifically flavanones like naringenin, pinocembrin, and eriodictyol) and synthetic homoisoflavonoids. This scaffold is heavily investigated in drug development for its role as a potent FTO (Fat mass and obesity-associated protein) inhibitor and its broad-spectrum antioxidant properties[1].

Accurate structural characterization of this core via High-Resolution Mass Spectrometry (HRMS) is critical for metabolomic profiling, pharmacokinetic tracking, and natural product discovery[2]. This application note provides a mechanistic, self-validating guide to the LC-MS/MS fragmentation behavior of the 5,7-dihydroxychroman-4-one core.

Mechanistic Principles of Ionization & Fragmentation

As an application scientist, it is not enough to know what fragments appear; one must understand why they form to confidently identify unknown derivatives in complex matrices.

Ionization Causality: Why Negative ESI?

While positive electrospray ionization (ESI+) can yield [M+H]⁺ ions, negative mode (ESI-) is universally preferred for this scaffold. The hydroxyl groups at the C5 and C7 positions on the A-ring are highly acidic due to resonance stabilization with the adjacent C4 ketone. Deprotonation readily yields a highly stable [M-H]⁻ precursor ion, offering superior signal-to-noise ratios and minimizing unwanted in-source fragmentation[3].

The Retro-Diels-Alder (RDA) Cleavage Mechanism

Under Collision-Induced Dissociation (CID), the defining fragmentation pathway of the 5,7-dihydroxychroman-4-one core is the 1,3-Retro-Diels-Alder (RDA) cleavage of the C-ring.

  • The Mechanism: High-energy collisions rupture the O1-C2 and C3-C4 bonds of the pyranone ring.

  • Charge Retention: Because the A-ring contains two electron-donating hydroxyl groups, it effectively retains the negative charge, generating a signature [C₇H₃O₄]⁻ fragment at exactly m/z 151.0038 .

  • Diagnostic Value: This m/z 151.00 ion is the definitive diagnostic marker for the 5,7-dihydroxychroman-4-one substructure, distinguishing it from other isomeric scaffolds and confirming the loss of the B-ring[4].

Secondary, lower-energy cleavages include the loss of water (-18.01 Da) from the phenolic hydroxyls and the loss of carbon monoxide (-27.99 Da) from the C4 ketone.

RDA_Pathway Parent [M-H]- 5,7-Dihydroxychroman-4-one Core m/z 179.0350 RDA Retro-Diels-Alder (RDA) 1,3-Cleavage of C-Ring Parent->RDA High CE (>25 eV) H2O [M-H - H2O]- m/z 161.0244 Parent->H2O Low CE (-18.01 Da) CO [M-H - CO]- m/z 151.0401 Parent->CO Low CE (-27.99 Da) ARing [C7H3O4]- A-Ring Fragment m/z 151.0038 (Signature) RDA->ARing Charge Retention Neutral Neutral Loss (Alkene / Substituted Styrene) RDA->Neutral Neutral Elimination

Figure 1: Mechanistic MS/MS fragmentation pathway of the 5,7-dihydroxychroman-4-one core.

Quantitative Fragmentomics Data

The table below summarizes the theoretical exact masses for the unsubstituted core and its most common naturally occurring C2-substituted derivatives (flavanones). The persistence of the m/z 151.0038 fragment across all derivatives proves the reliability of the RDA mechanism.

Compound NameC2 SubstitutionPrecursor [M-H]⁻ (m/z)Diagnostic A-Ring Fragment (m/z)Characteristic Neutral Loss
5,7-Dihydroxychroman-4-one None179.0350151.0038 C₂H₄ (28.0313 Da)
Pinocembrin Phenyl255.0663151.0038 C₈H₈ (104.0626 Da)
Naringenin 4-Hydroxyphenyl271.0612151.0038 C₈H₈O (120.0575 Da)
Eriodictyol 3,4-Dihydroxyphenyl287.0561151.0038 C₈H₈O₂ (136.0524 Da)

(Note: Mass errors during instrument acquisition should be maintained at ≤ 5 ppm for confident assignment).

Self-Validating LC-MS/MS Protocol

To ensure data integrity, this protocol is designed as a closed, self-validating system. Every analytical run must dynamically prove its own accuracy.

LCMS_Workflow S1 Sample Prep (LLE / SPE) S2 UHPLC (C18, Gradient) S1->S2 S3 ESI (-) ([M-H]- Ion) S2->S3 S4 Q-TOF MS/MS (Stepped CE) S3->S4 S5 Data Analysis (m/z 151 Mapping) S4->S5

Figure 2: Self-validating LC-MS/MS analytical workflow for chroman-4-one derivatives.

Step 1: Sample Preparation & Matrix Validation
  • Extract samples using a standard Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) method optimized for polyphenols (e.g., Methanol/Water 80:20 v/v).

  • Self-Validation Step: Spike the extraction solvent with an isotopically labeled internal standard (e.g., Naringenin-d4) at a known concentration (e.g., 100 ng/mL) to monitor matrix suppression and extraction recovery.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Reverse-phase C18 (e.g., 1.7 µm, 2.1 × 100 mm). Causality: C18 provides optimal retention for the hydrophobic chroman core.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes. Causality: Formic acid suppresses peak tailing of the phenolic groups while maintaining sufficient volatility for ESI.

Step 3: MS/MS Acquisition (Stepped Collision Energy)

A single collision energy (CE) often fails to capture the full structural picture.

  • Mode: Data-Dependent Acquisition (DDA) in Negative ESI.

  • Stepped CE: Set the collision cell to cycle through 15, 30, and 45 eV .

  • Causality: Low CE (15 eV) triggers simple neutral losses (e.g., -H₂O), confirming the presence of free hydroxyls. Higher CE (30-45 eV) is strictly required to overcome the activation energy barrier of the C-ring RDA cleavage, ensuring the generation of the diagnostic m/z 151.0038 ion[4].

Step 4: System Suitability Verification

Before analyzing unknown samples, inject a pure reference standard of Naringenin or Eriodictyol[3]. The system is validated only if :

  • The mass error of the precursor[M-H]⁻ is ≤ 5 ppm.

  • The m/z 151.0038 fragment is the base peak at 30 eV CE.

Sources

Method

Application Notes and Protocols for In Vivo Dosing and Administration of 5,7-Dihydroxychroman-4-one

A Guide for Preclinical Research and Development Introduction: Navigating the In Vivo Landscape with 5,7-Dihydroxychroman-4-one and its Analogs 5,7-Dihydroxychroman-4-one belongs to a class of flavonoid-like compounds th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Preclinical Research and Development

Introduction: Navigating the In Vivo Landscape with 5,7-Dihydroxychroman-4-one and its Analogs

5,7-Dihydroxychroman-4-one belongs to a class of flavonoid-like compounds that have garnered significant interest for their diverse biological activities. While extensive in vitro studies on related compounds such as 5,7-dihydroxychromone and 5,7-dihydroxyflavone (chrysin) have revealed promising anticancer, anti-inflammatory, and neuroprotective properties, there is a notable scarcity of published in vivo data for 5,7-dihydroxychroman-4-one itself.[1][2][3] This guide is designed to bridge this gap for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, my objective is to provide a robust framework for initiating in vivo studies with 5,7-Dihydroxychroman-4-one. This document will leverage data from structurally similar compounds to establish a scientifically sound starting point for protocol development. We will delve into the critical aspects of study design, from vehicle selection and dose formulation to administration techniques and pharmacokinetic considerations. The protocols herein are presented as a foundation, to be adapted and optimized based on empirical data from your specific experimental context.

Part 1: Preclinical In Vivo Study Design: Foundational Principles

The transition from in vitro to in vivo studies is a critical step in drug development. For a novel compound like 5,7-Dihydroxychroman-4-one, a systematic approach is paramount.

Animal Model Selection

The choice of animal model is dictated by the research question. For efficacy studies, the model should recapitulate key aspects of the human disease being studied. For pharmacokinetic and initial toxicity assessments, standard rodent models such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are commonly used. For instance, a study on the anti-obesity effects of 5,7-dihydroxyflavone utilized diet-induced obese (DIO) C57BL/6 mice, a relevant model for metabolic disease.[4]

Dose Range Finding and Maximum Tolerated Dose (MTD) Studies

Before embarking on large-scale efficacy studies, it is essential to determine a safe and effective dose range. This is often achieved through a dose escalation study to identify the Maximum Tolerated Dose (MTD). A common strategy involves starting with a low dose and escalating in subsequent cohorts of animals until signs of toxicity are observed. A logarithmic dose progression (e.g., 3, 10, 30, 100 mg/kg) can be an efficient way to cover a broad dose range.[5]

The Critical Role of the Vehicle

The vehicle, or the solution used to deliver the compound, is a critical component of the experimental design. An ideal vehicle should be non-toxic, have no biological effect of its own, and effectively solubilize the test compound. The choice of vehicle is largely dependent on the physicochemical properties of the compound, particularly its solubility.

For compounds with poor water solubility, which is common for flavonoids, a variety of vehicles can be employed. A study on 5,7-dihydroxyflavone used a 1% carboxymethylcellulose (CMC) suspension for oral administration.[4] For compounds that are difficult to suspend, a co-solvent system may be necessary. A generic formulation for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[3] It is crucial to include a vehicle-only control group in all in vivo experiments to account for any potential effects of the vehicle itself.

Part 2: Administration Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for your specific experimental needs. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Protocol 2.1: Oral Gavage Administration (Suspension)

This protocol is adapted from a pharmacokinetic study of 5,7-dihydroxyflavone in mice.[4]

Materials:

  • 5,7-Dihydroxychroman-4-one

  • 1% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Homogenizer or sonicator

  • Animal gavage needles (20-22 gauge for mice)

  • Syringes (1 mL)

  • Calibrated animal scale

Procedure:

  • Preparation of 1% CMC Vehicle: Weigh the appropriate amount of CMC powder and slowly add it to sterile water while stirring vigorously to avoid clumping. Continue stirring until a homogenous suspension is formed.

  • Formulation of Dosing Suspension:

    • Calculate the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice).

    • Weigh the required amount of 5,7-Dihydroxychroman-4-one and add it to the 1% CMC vehicle.

    • Vortex thoroughly and then homogenize or sonicate the mixture until a uniform suspension is achieved. It is crucial to maintain the suspension's homogeneity throughout the dosing procedure, which may require continuous stirring.

  • Animal Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Gently restrain the animal and insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the suspension.

    • Monitor the animal for a short period after dosing to ensure there are no adverse reactions.

Protocol 2.2: Intraperitoneal (IP) Injection (Solubilized Formulation)

This protocol outlines the preparation and administration of a co-solvent-based formulation suitable for compounds with poor aqueous solubility.[3]

Materials:

  • 5,7-Dihydroxychroman-4-one

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Syringes (1 mL) with 25-27 gauge needles

Procedure:

  • Preparation of Co-Solvent Vehicle: A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare this vehicle by sequentially adding and mixing the components.

  • Formulation of Dosing Solution:

    • Dissolve the calculated amount of 5,7-Dihydroxychroman-4-one in the required volume of DMSO first.

    • Add the PEG300 and mix until the solution is clear.

    • Add the Tween 80 and mix thoroughly.

    • Finally, add the saline or PBS and mix to obtain a homogenous solution. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.

  • Animal Dosing:

    • Weigh each animal to determine the correct injection volume (typically 5-10 mL/kg for mice).

    • Restrain the animal to expose the lower abdominal quadrants.

    • Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.

    • Inject the solution slowly.

    • Monitor the animal for any signs of distress post-injection.

Part 3: Data and Pathway Visualization

Illustrative Pharmacokinetic Data

The following table summarizes pharmacokinetic parameters for 5,7-dihydroxyflavone in lean and diet-induced obese (DIO) mice following a single oral dose of 60 mg/kg.[4] This data serves as an example of the type of information that should be generated for 5,7-Dihydroxychroman-4-one to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterLean MiceDIO Mice
Dose (mg/kg) 6060
Cmax (ng/mL) ~1500~1200
Tmax (hr) ~1~2
AUC (0-t) (ng*hr/mL) ~4000~5000

Table 1: Example pharmacokinetic parameters of 5,7-dihydroxyflavone in mice.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_acclimatization Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis A Animal Arrival & Quarantine B Acclimatization (1-2 weeks) A->B C Baseline Measurements (Weight, etc.) B->C D Randomization into Groups (Vehicle, Compound Doses) C->D E Daily Dosing (e.g., Oral Gavage) D->E F Regular Monitoring (Health, Weight, Behavior) E->F G Terminal Sacrifice F->G H Blood Collection (PK/PD) G->H I Tissue Collection (Histology, Biomarkers) G->I J Data Analysis & Interpretation H->J I->J

Caption: A typical experimental workflow for an in vivo efficacy study.

signaling_pathway cluster_nucleus Nuclear Events Compound 5,7-Dihydroxy-Analogs Nrf2_Keap1 Nrf2-Keap1 Complex Compound->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLc) ARE->Antioxidant_Genes Binding & Activation Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection

Caption: Plausible Nrf2/ARE signaling pathway activated by 5,7-dihydroxy-analogs.[3]

Conclusion and Future Directions

While direct in vivo data for 5,7-Dihydroxychroman-4-one is currently limited, the information available for structurally related compounds provides a solid foundation for initiating preclinical studies. The protocols and strategies outlined in this guide are intended to empower researchers to design and execute well-controlled experiments. It is imperative to begin with dose-finding studies to establish safety and to select an appropriate vehicle based on the compound's solubility. As with any novel compound, careful observation and data collection will be key to unlocking the therapeutic potential of 5,7-Dihydroxychroman-4-one. The scientific community eagerly awaits the publication of in vivo studies on this compound to further elucidate its pharmacological profile.

References

  • MDPI. 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety. Available from: [Link]

  • ResearchGate. (PDF) In vitro and in vivo studies of 5,7-dihydroxy flavones isolated from Alpinia galanga (L.) against human lung cancer and ascetic lymphoma. Available from: [Link]

  • PMC. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Available from: [Link]

  • PMC. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Available from: [Link]

  • ResearchGate. Structures of 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-4H-chromen-4-one. Available from: [Link]

  • PMC. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Available from: [Link]

  • PMC. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. Available from: [Link]

  • Wikipedia. 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one. Available from: [Link]

  • Scholars Research Library. Highly Sensitive LC-MS/MS-ESI method Development for the Determination of 5,7-dihydroxyflavone in Mouse Plasma and Pharmacokinet. Available from: [Link]

  • ResearchGate. How we can decide the dose for different animal models?. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low extraction yields of 5,7-Dihydroxychroman-4-one from plant matrix

Welcome to the Technical Support Center for Flavonoid Extraction. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing bottlenecks in the isolation of 5,7-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Flavonoid Extraction. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing bottlenecks in the isolation of 5,7-Dihydroxychroman-4-one (commonly known as Pinocembrin) from complex plant matrices (e.g., Populus, Eucalyptus, and propolis).

Pinocembrin is a highly valued, pharmacologically active flavanone. However, its extraction is notoriously prone to low yields due to its specific physicochemical properties, thermal sensitivity, and strict matrix entrapment. This guide provides field-proven, mechanistically grounded solutions to optimize your extraction workflows.

Diagnostic Workflow: Pinocembrin Yield Optimization

G Start Yield < 10 mg/g Pinocembrin Q1 Is solvent ≥ 60% organic (EtOH/MeOH)? Start->Q1 A1 Increase organic modifier to 60-70% Q1->A1 No Q2 Is the plant matrix woody/recalcitrant? Q1->Q2 Yes A1->Q2 A2 Apply Cellulase Pretreatment (25-40 mg/g, pH 5.0) Q2->A2 Yes Q3 Is UAE intensity > 4.9 W/cm² or time > 45 min? Q2->Q3 No A2->Q3 A3 Reduce Intensity to 3.3 W/cm² Limit time to 35 min Q3->A3 Yes Success Optimized Extraction (> 30-100 mg/g) Q3->Success No A3->Success

Diagnostic workflow for resolving low pinocembrin extraction yields.

Deep-Dive Troubleshooting & FAQs

Q1: Why is my pinocembrin yield negligible when using standard aqueous extraction buffers? A1: The core issue is a severe polarity mismatch. Pinocembrin lacks the hydrophilic glycosidic sugar moieties found in many other plant flavonoids, rendering it highly lipophilic and poorly soluble in pure water[1]. When extracting from matrices like Eucalyptus leaves, pure water typically yields a mere 6.9–22.5 mg/L[1]. Causality & Solution: To break the dielectric constant of the solvent and match the polarity of pinocembrin, you must introduce an organic modifier. Increasing the ethanol or methanol concentration to ≥60 vol% disrupts hydrophobic interactions within the plant matrix, increasing the pinocembrin concentration in the leached solution by 13 to 18 times compared to pure water[1].

Q2: I am using 70% ethanol, but my yields from woody matrices (e.g., Populus alba) plateau prematurely. How do I bypass this limit? A2: You are experiencing matrix entrapment. In woody or fibrous plants, pinocembrin is locked within the rigid lignocellulosic cell wall network, which 70% ethanol alone cannot fully penetrate. Causality & Solution: The cell wall must be enzymatically degraded prior to solvent extraction. Pre-treating the biomass with cellulase hydrolyzes the β-1,4-glycosidic bonds in cellulose, drastically increasing the matrix-solvent contact area[2]. Studies demonstrate that a cellulase dose of 25–40 mg/g of plant material at an incubation temperature of 45 °C significantly maximizes extraction efficiency[2].

Q3: I implemented Ultrasound-Assisted Extraction (UAE) to accelerate the process, but my yields drop if I run it past 45 minutes. Why? A3: You are inducing ultrasonic degradation of the target molecule. While UAE enhances mass transfer through acoustic cavitation, excessive energy input is detrimental. Causality & Solution: Prolonged exposure to high-intensity ultrasound (>4.9 W/cm²) generates localized thermolysis and reactive oxygen species (ROS) via water sonolysis, which attacks and degrades the chromanone core of pinocembrin[3]. To establish a stable protocol, cap your UAE time at 35 minutes and restrict ultrasonic intensity to approximately 3.3 W/cm²[3].

Q4: Can I manipulate the pH to force pinocembrin into the aqueous phase without using high volumes of organic solvents? A4: Yes, through alkaline leaching, though it requires strict temporal control to prevent structural degradation. Causality & Solution: Pinocembrin possesses weakly acidic phenolic hydroxyl groups at the C-5 and C-7 positions. At a low or neutral pH (≤ 9), it remains protonated and highly insoluble in water (yielding only 1.2–2.4 mg/g)[1]. By elevating the pH to 12.8, these hydroxyl groups deprotonate, forming highly water-soluble phenolate anions. This shift increases leaching efficiency by 4.5 to 6.6 times compared to neutral conditions[1]. However, prolonged exposure to pH > 12 can cause irreversible ring-opening of the flavanone structure, making immediate neutralization post-extraction mandatory.

Quantitative Data Summaries

Table 1: Impact of Solvent Composition and pH on Pinocembrin Leaching Efficiency

Extraction Medium pH Level Average Yield / Concentration Relative Efficiency
Pure Water Neutral (≤ 9) 1.2 – 2.4 mg/g Baseline (Lowest)
60 vol% Ethanol/Water Neutral ~30.7 mg/g 13× to 18× increase over pure water

| Pure Water (Alkaline) | High (12.8) | ~5.4 – 15.8 mg/g | 4.5× to 6.6× increase over neutral water |

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE)

Parameter Optimal Range Consequence of Exceeding Limit
Ultrasonic Intensity 3.3 – 4.9 W/cm² Free radical generation; chromanone core degradation.
Extraction Time 30 – 35 minutes Cavitation-induced thermolysis; yield reduction.
Extraction Temperature 70 °C Boiling of solvent; thermal decomposition of flavonoids.

| Liquid-to-Solid Ratio | 20 mL/g | Solvent saturation; poor mass transfer dynamics. |

Validated Experimental Protocols

Protocol 1: Cellulase-Assisted Ultrasonic Extraction (CAUE)

Designed for highly recalcitrant, woody plant matrices.

  • Biomass Preparation: Mill the dried plant matrix to a particle size of approximately 0.18–0.25 mm. Causality: This specific diameter optimizes the surface-area-to-volume ratio without causing excessive frictional heat during milling[3].

  • Enzymatic Pretreatment: Suspend the milled biomass in a sodium acetate buffer (pH 5.0) at a liquid-to-solid ratio of 20 mL/g. Add cellulase at a concentration of 25–40 mg/g of biomass. Incubate at 45 °C for 150 minutes[2].

  • Solvent Adjustment: Post-incubation, directly add absolute ethanol to the suspension to achieve a final solvent concentration of 70% ethanol (v/v)[2].

  • Ultrasound-Assisted Extraction: Subject the suspension to UAE. Set the ultrasonic intensity to 3.3 W/cm² and the temperature to 70 °C. Crucial Step: Restrict the extraction time to exactly 35 minutes. Causality: Limiting time prevents acoustic cavitation from generating reactive oxygen species (ROS) that induce thermolysis of the flavanone core[3].

  • Recovery: Centrifuge the mixture at 7500×g to separate the solid residue. Filter the supernatant and concentrate the pinocembrin via rotary evaporation under reduced pressure.

Protocol 2: pH-Driven Aqueous Leaching (Low-Solvent Alternative)

Designed for rapid extraction minimizing volatile organic compound (VOC) usage.

  • Alkaline Buffer Preparation: Prepare an aqueous leaching solution and precisely adjust the pH to 12.8 using 0.1 M NaOH[1].

  • Rapid Leaching: Combine the dried plant matrix with the alkaline solution at a solid/liquid ratio of ≤ 10 mg/mL. Agitate the mixture at room temperature for no more than 60 minutes. Causality: Strict time limits prevent the irreversible ring-opening of the flavanone that occurs under prolonged alkaline stress[1].

  • Neutralization & Precipitation: Immediately filter the leached solution. Rapidly neutralize the filtrate to pH 5.0–6.0 using dilute sulfuric acid. Causality: The sudden drop in pH reprotonates the C-5 and C-7 hydroxyl groups, eliminating the ionic charge of the molecule. This drastically reduces its aqueous solubility, forcing the pinocembrin to precipitate out of the solution as a self-validating visual confirmation of recovery[1].

  • Collection: Recover the precipitated pinocembrin via centrifugation and store at −20 °C in darkness to maintain long-term stability[1].

References

  • Semi-Pilot Scale Extraction of Pinocembrin and Galangin from Populus alba L. × berolinensis K.
  • Optimization of ultrasound-assisted extraction of quercetin, luteolin, apigenin, pinocembrin and chrysin from flos populi by plackett-burman design combined with taguchi method Source: ThaiScience URL
  • Efficient Leaching of Pinocembrin from Eucalyptus Leaves Using Aqueous-Based Leaching Systems Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 5,7-Dihydroxychroman-4-one Separation

Welcome to the technical support resource for the chromatographic analysis of 5,7-Dihydroxychroman-4-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you over...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of 5,7-Dihydroxychroman-4-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your HPLC method development and troubleshooting. This guide is structured in a question-and-answer format to directly address the issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Initial Method Development & Mobile Phase Selection

Question 1: What are the recommended starting conditions (column, mobile phase, etc.) for separating 5,7-Dihydroxychroman-4-one?

Answer: For the analysis of phenolic compounds like 5,7-Dihydroxychroman-4-one, a reversed-phase HPLC (RP-HPLC) method is the most effective and widely used approach.[1] The fundamental principle is the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase based on hydrophobicity.[1]

A robust starting point for your method development would involve a C18 column, as it provides the necessary hydrophobicity for retaining and separating flavonoids and their derivatives.[2][3] The mobile phase should consist of a polar aqueous component and a less polar organic modifier. Acetonitrile is generally preferred over methanol for flavonoid analysis as it often provides better resolution and lower backpressure.[4]

Crucially, the aqueous portion of the mobile phase must be acidified. This is the single most important factor for achieving good peak shape with phenolic compounds. An initial gradient elution is recommended to determine the approximate solvent strength required to elute the compound and to separate it from other potential impurities.[5]

Below is a table summarizing a reliable set of starting conditions.

Data Presentation: Recommended Starting HPLC Conditions

ParameterRecommendationRationale & Key Considerations
HPLC Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for flavonoid separation. A shorter column (e.g., 100 mm) with smaller particles (e.g., 3 µm) can be used for faster analysis if the system supports higher backpressures.[6]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterFormic acid is a volatile modifier ideal for MS compatibility and effectively controls pH to ensure sharp peaks.[6][7] Acetic acid (0.5-1%) is also a good alternative.[3][5]
Mobile Phase B AcetonitrileOften provides superior selectivity and lower viscosity compared to methanol for flavonoid separations.[4]
Gradient Program 5% B to 95% B over 20-30 minutesA broad initial gradient helps to locate the retention time of the analyte and resolve components with a wide range of polarities.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. This can be optimized (e.g., lowered to 0.6-0.8 mL/min) to improve resolution of closely eluting peaks.[7][9]
Column Temperature 25-30 °CMaintaining a stable temperature is key for reproducible retention times.[9] Modestly increasing temperature can sometimes improve peak efficiency.
Detection UV-Vis (DAD/PDA) at ~270-290 nmChromanones typically have strong absorbance in this region. A diode-array detector (DAD) is useful for checking peak purity.[3][10]
Injection Volume 5-10 µLKeep the injection volume low initially to avoid column overload, which can cause peak fronting or tailing.[11]

Question 2: Why is adding an acid to the mobile phase so critical for analyzing 5,7-Dihydroxychroman-4-one?

Answer: This is a critical point rooted in the chemistry of both the analyte and the stationary phase. The primary reason is to control ionization states to prevent peak tailing.[11]

  • Suppressing Analyte Ionization: 5,7-Dihydroxychroman-4-one possesses phenolic hydroxyl groups. These groups are weakly acidic and can deprotonate (become negatively charged) if the mobile phase pH is too high. A mixed population of neutral and ionized analyte molecules will interact differently with the stationary phase, leading to broad, tailing peaks. By adding a small amount of acid (e.g., 0.1% formic acid), the mobile phase pH is lowered to a range of approximately 2.5-3.0. At this pH, the phenolic hydroxyl groups remain fully protonated (neutral), ensuring a single, well-defined interaction with the C18 stationary phase.

  • Suppressing Silanol Ionization: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[12] At mobile phase pH values above 4, these silanols can deprotonate to become negatively charged silanolates (Si-O⁻).[11] These charged sites can then engage in secondary ionic interactions with any polar functional groups on the analyte, causing strong, undesirable retention and significant peak tailing.[11][13] Acidifying the mobile phase keeps these silanol groups protonated and non-ionic, minimizing these secondary interactions.[14]

The diagram below illustrates this dual effect of mobile phase pH.

Mandatory Visualization: Effect of Mobile Phase pH

G cluster_0 Low pH (e.g., pH 2.5-3.0) cluster_1 High pH (e.g., pH > 5.0) Analyte_Low Analyte (R-OH) Neutral Result_Low Primary Interaction: Hydrophobic Retention Result: Sharp, Symmetrical Peak Analyte_Low->Result_Low Good Analyte_High Analyte (R-O⁻) Anionic Silanol_Low Silanol (Si-OH) Neutral Result_High Interactions: - Hydrophobic - Ionic Repulsion Result: Poor Peak Shape / Tailing Analyte_High->Result_High Bad Silanol_High Silanol (Si-O⁻) Anionic Silanol_High->Result_High Bad

Caption: Effect of mobile phase pH on analyte and silanol ionization.

Question 3: Should I use acetonitrile or methanol as the organic modifier?

Answer: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, but they have different properties that can impact your separation.

  • Acetonitrile (ACN): Generally the preferred choice for flavonoid analysis. It has a lower viscosity, which results in lower system backpressure and often leads to sharper, more efficient peaks.[4] Its UV cutoff is also lower (~190 nm) than methanol's (~205 nm), which can be advantageous for detecting compounds at low wavelengths.

  • Methanol (MeOH): It is a more protic solvent and can engage in different hydrogen-bonding interactions with the analyte compared to acetonitrile. This can sometimes lead to different selectivity (a change in the elution order or spacing of peaks), which can be exploited if you have co-eluting impurities with acetonitrile. However, its higher viscosity leads to higher backpressure.[15]

Recommendation: Start with acetonitrile. If you face challenges with co-elution and poor resolution, preparing a mobile phase with methanol can be a powerful tool to alter selectivity.

Part 2: Troubleshooting Common Chromatographic Problems

Question 4: My peak for 5,7-Dihydroxychroman-4-one is tailing severely. What are the causes and how do I fix it?

Answer: Peak tailing is the most common issue when analyzing phenolic compounds.[11] It is typically quantified by the tailing factor (Tf) or asymmetry factor (As), where a value > 1.2 is generally considered poor. The causes are hierarchical, and you should investigate them in order.

Data Presentation: Troubleshooting Peak Tailing

PriorityPotential CauseHow to Diagnose & Solve
1 Inappropriate Mobile Phase pH Diagnosis: The mobile phase lacks an acid modifier or the pH is too high (>4). Solution: This is the most likely cause. Add 0.1% formic acid or 0.5% acetic acid to your aqueous mobile phase (Solvent A).[7][11] This suppresses silanol activity and ensures the analyte is in a single, neutral form.
2 Secondary Silanol Interactions Diagnosis: You are using an older "Type A" silica column, or your column is old and the end-capping has degraded. Even with an acidified mobile phase, some tailing persists. Solution: Use a modern, high-purity, end-capped C18 column. These columns have minimal accessible silanol groups, significantly reducing the potential for secondary interactions.[12][13]
3 Column Overload Diagnosis: Peak shape worsens as the sample concentration increases. Solution: Dilute your sample or reduce the injection volume.[9] The stationary phase has a finite capacity, and injecting too much mass can lead to peak distortion.[16]
4 Column Contamination/Void Diagnosis: The problem appeared suddenly, and system pressure may be higher than normal. All peaks in the chromatogram may be affected. Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If this fails, try reversing the column (disconnect from the detector) and flushing at a low flow rate. If a void has formed at the column inlet, the column likely needs to be replaced.[11][14]
5 Extra-Column Effects Diagnosis: The issue persists even with a new column and optimized mobile phase. Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made (e.g., no gaps). This is more common on older HPLC systems.[11]

Question 5: I am seeing poor resolution between my analyte and other components. How can I improve it?

Answer: Improving resolution (the separation between two peaks) involves manipulating the selectivity, efficiency, and retention of your method.

  • Optimize the Gradient: This is the most powerful tool. If your peaks are eluting too close together, make the gradient shallower (i.e., increase the percentage of organic modifier more slowly) around the elution time of your analyte. This gives the compounds more time to interact with the stationary phase, improving separation.[5]

  • Change the Organic Modifier: As discussed in Question 3, switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent-analyte interactions. This can sometimes completely resolve co-eluting peaks.

  • Adjust the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the residence time of the analyte on the column, which can lead to better separation.[9] However, this will also increase the total run time.

  • Adjust the Temperature: Increasing the column temperature slightly (e.g., from 25°C to 35°C) can decrease mobile phase viscosity and improve peak efficiency (making peaks narrower), which can improve resolution.[9] However, the effect on selectivity can be unpredictable.

Experimental Protocols: Systematic Gradient Optimization Workflow

  • Initial Scouting Run: Perform a fast, broad gradient (e.g., 5-95% B in 10 minutes) to determine the approximate %B at which your analyte elutes.

  • Calculate Elution %B: Note the retention time (t_R) of your analyte. Use this to estimate the solvent composition at elution.

  • Design a Shallow Gradient: Create a new gradient that is much shallower around the elution point. For example, if the analyte eluted at 40% B, design a new gradient that goes from 30% B to 50% B over 20 minutes.

  • Incorporate Isocratic Holds: If necessary, add short isocratic holds before the gradient starts to ensure reproducible initial conditions.

  • Evaluate and Refine: Analyze the new chromatogram for improved resolution and adjust the gradient slope or start/end points as needed.

Mandatory Visualization: Mobile Phase Optimization Workflow

G start Start: Poor Resolution check_acid Is mobile phase acidified? (e.g., 0.1% Formic Acid) start->check_acid add_acid Action: Add Acid Re-evaluate check_acid->add_acid No optimize_gradient Optimize Gradient Slope Is the gradient too steep? check_acid->optimize_gradient Yes add_acid->check_acid shallow_gradient Action: Make gradient shallower around the analytes of interest optimize_gradient->shallow_gradient Yes change_organic Change Organic Modifier (ACN <-> MeOH) optimize_gradient->change_organic No, still co-eluting end End: Resolution Achieved shallow_gradient->end change_organic_action Action: Test alternative solvent to alter selectivity change_organic->change_organic_action optimize_flow Optimize Flow Rate and/or Temperature change_organic->optimize_flow No, still co-eluting change_organic_action->end optimize_flow_action Action: Lower flow rate or adjust temperature optimize_flow->optimize_flow_action optimize_flow_action->end

Caption: Troubleshooting workflow for poor resolution.

References
  • Food Research. (2020). High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. Retrieved from [Link]

  • ACS Publications. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Retrieved from [Link]

  • PMC. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Retrieved from [Link]

  • PMC. (n.d.). Retention Study of Flavonoids Under Different Chromatographic Modes. Retrieved from [Link]

  • Science International-Lahore. (n.d.). HPLC CONDITION OPTIMIZATION FOR IDENTIFICATION OF FLAVONOIDS FROM CARISSA OPACA. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Chromone on Newcrom R1 HPLC column. Retrieved from [Link]

  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • ResearchGate. (2025). Separation of some flavonoids using RP-HPLC-NP-TLC off-line coupled system. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Cyclohexanone on Newcrom R1 HPLC column. Retrieved from [Link]

  • CHROMacademy. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2008). High-performance liquid chromatography separation of enantiomers of flavanone and 2 '-hydroxychalcone under reversed-phase conditions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • PubMed. (2008). Simultaneous determination of nine major active compounds in Dracocephalum rupestre by HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4',5,7-trihydroxy-3'-methoxyflavone on Newcrom R1 HPLC column. Retrieved from [Link]

  • SciEnggJ. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the In Vivo Bioavailability of 5,7-Dihydroxychroman-4-one Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for enhancing the in vivo bioavailability of 5,7-Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for enhancing the in vivo bioavailability of 5,7-Dihydroxychroman-4-one. We will explore the underlying scientific principles of common challenges and provide actionable troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before starting or while optimizing your experiments.

Q1: Why is the oral bioavailability of 5,7-Dihydroxychroman-4-one expected to be low?

A1: The low oral bioavailability of 5,7-Dihydroxychroman-4-one, a flavonoid-like structure, is multifactorial, stemming from its physicochemical and metabolic properties.[1][2][3] Key contributing factors include:

  • Poor Aqueous Solubility : This compound is practically insoluble in water, which limits its dissolution in gastrointestinal (GI) fluids—a prerequisite for absorption.[4][5][6][7]

  • Extensive First-Pass Metabolism : Like many flavonoids, it is subject to significant metabolism in both the intestines and the liver (Phase I and Phase II conjugation reactions) before it can reach systemic circulation.[2][8] This metabolic process converts the parent compound into more water-soluble metabolites that are easily excreted.

  • Efflux Transporters : It may be a substrate for efflux transporters, such as P-glycoprotein, in the intestinal wall, which actively pump the compound back into the GI lumen, further reducing net absorption.[9]

  • Interaction with Gut Microbiota : The gut microbiome can extensively metabolize flavonoids, altering their structure and affecting their absorption potential.[1][8][9]

Q2: What are the primary formulation strategies I should consider to enhance bioavailability?

A2: The choice of formulation depends on the specific properties of your compound and your experimental goals. The most common and effective strategies for poorly soluble compounds like 5,7-Dihydroxychroman-4-one include:

  • Amorphous Solid Dispersions (ASDs) : This involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[10][11] The amorphous form has a higher energy state, leading to significantly improved solubility and dissolution rates.[12][13]

  • Lipid-Based Formulations : These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS).[14][15][16] They enhance bioavailability by dissolving the compound in lipidic excipients, which can facilitate absorption through the lymphatic system, bypassing the liver and reducing first-pass metabolism.[17]

  • Nanoparticle-Based Systems : Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which enhances the dissolution rate.[14][17][18] Common approaches include nanosuspensions and solid lipid nanoparticles (SLNs).[15][19][20][21][22]

Q3: What is an in vitro-in vivo correlation (IVIVC), and why is it important?

A3: An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like the drug dissolution rate) and an in vivo response (like the plasma drug concentration profile).[23] A strong IVIVC is highly valuable as it allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies, which can significantly reduce the need for animal testing and accelerate the development process.[24][25]

Section 2: Troubleshooting Formulation Development

This section provides solutions to specific problems you might encounter while creating different types of formulations.

Amorphous Solid Dispersions (ASDs)

Problem: My ASD formulation shows signs of recrystallization during storage, leading to decreased solubility over time.

  • Underlying Cause : The amorphous state is thermodynamically unstable. Recrystallization occurs when the drug molecules have enough mobility to rearrange themselves back into a more stable crystalline lattice. This is often accelerated by moisture and high temperatures.

  • Troubleshooting Steps :

    • Polymer Selection : Ensure the chosen polymer has strong intermolecular interactions (e.g., hydrogen bonding) with 5,7-Dihydroxychroman-4-one to inhibit molecular mobility.

    • Drug Loading : High drug loading can increase the tendency to recrystallize. Try reducing the drug-to-polymer ratio.

    • Storage Conditions : Store the ASD under dry conditions (using desiccants) and at a controlled temperature, well below the glass transition temperature (Tg) of the dispersion.

    • Characterization : Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of your initial formulation and to detect any signs of crystallinity over time.[10]

Lipid-Based Formulations (e.g., SEDDS)

Problem: My SEDDS formulation fails to emulsify properly upon dilution or shows drug precipitation.

  • Underlying Cause : The balance between the oil, surfactant, and co-surfactant is not optimal for the drug's physicochemical properties. The drug may have poor solubility in the lipid phase, or the surfactant concentration may be insufficient to maintain the drug in a solubilized state within the resulting micelles.

  • Troubleshooting Steps :

    • Component Screening : Systematically screen different oils, surfactants, and co-surfactants for their ability to dissolve 5,7-Dihydroxychroman-4-one.

    • Phase Diagram Construction : Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable and efficient self-emulsifying region.

    • Solubility Enhancement : Consider using a co-solvent that is miscible with both the lipid and aqueous phases to improve drug solubility within the formulation.

    • Droplet Size Analysis : After emulsification, measure the droplet size and polydispersity index (PDI). A small, uniform droplet size is generally associated with better absorption.

Nanoparticle Formulations

Problem: I'm observing significant particle aggregation in my nanosuspension, leading to instability.

  • Underlying Cause : The attractive forces between nanoparticles are overcoming the repulsive forces, leading to aggregation. This is often due to insufficient surface stabilization.

  • Troubleshooting Steps :

    • Stabilizer Optimization : Ensure you are using an adequate concentration of a suitable stabilizer (e.g., a polymer or surfactant). You may need to screen different types of stabilizers.

    • Zeta Potential Measurement : Measure the zeta potential of your nanoparticles. A higher absolute value (typically > |30| mV) indicates greater electrostatic repulsion and better stability.

    • Steric Hindrance : In addition to electrostatic stabilization, consider using non-ionic polymers that provide steric hindrance, creating a physical barrier that prevents particles from getting too close to each other.

    • Production Method : The method used for particle size reduction (e.g., high-pressure homogenization vs. wet milling) can impact the surface properties and stability of the nanoparticles.[26] You may need to optimize the parameters of your chosen method.

Section 3: Troubleshooting In Vivo Studies

Here, we address common issues that arise during animal pharmacokinetic experiments.

Problem: I am observing high inter-animal variability in my pharmacokinetic data (e.g., Cmax and AUC).

  • Underlying Cause : High variability can stem from multiple sources, including the formulation itself, the experimental procedure, and physiological differences between the animals.[27][28][29][30]

  • Troubleshooting Workflow :

G Start High In Vivo Variability (Cmax, AUC) Formulation Is the formulation homogeneous and stable? Start->Formulation Dosing Is the dosing procedure consistent? Formulation->Dosing Yes Formulation_No No Formulation->Formulation_No No Physiology Are there physiological factors at play? Dosing->Physiology Yes Dosing_No No Dosing->Dosing_No No Physiology_Yes Yes Physiology->Physiology_Yes Yes Sol1 Re-evaluate formulation: - Check for precipitation/phase separation. - Ensure uniform drug content. Formulation_No->Sol1 Sol2 Refine dosing technique: - Standardize gavage procedure. - Ensure accurate dose volume. - Confirm no reflux. Dosing_No->Sol2 Sol3 Mitigate physiological variables: - Control food/water intake (fasting). - Use animals of similar age/weight. - Increase sample size (n). Physiology_Yes->Sol3 End Reduced Variability Sol1->End Sol2->End Sol3->End

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 5,7-Dihydroxychroman-4-one detection in plasma

Analytical Validation Guide: HPLC-UV vs. LC-MS/MS for 5,7-Dihydroxychroman-4-one Detection in Plasma Analyte Profile & Analytical Challenges The 5,7-dihydroxychroman-4-one scaffold is a defining structural motif in sever...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation Guide: HPLC-UV vs. LC-MS/MS for 5,7-Dihydroxychroman-4-one Detection in Plasma

Analyte Profile & Analytical Challenges

The 5,7-dihydroxychroman-4-one scaffold is a defining structural motif in several highly bioactive chiral flavanones, most notably eriodictyol and its glycoside derivatives (e.g., eriocitrin)[1][2]. These compounds exhibit profound pharmacological potential, including targeted inhibition of the fat mass and obesity-associated (FTO) protein and robust antioxidant properties[2].

However, translating these molecules into clinical or advanced preclinical candidates requires rigorous pharmacokinetic (PK) profiling. Because these compounds exhibit high plasma protein binding (>99%) and undergo rapid phase II metabolism (such as glucuronidation and sulfation), detecting the unconjugated 5,7-dihydroxychroman-4-one core in plasma presents a significant analytical challenge[3][4]. The ideal analytical method must overcome matrix suppression while maintaining sub-nanogram sensitivity.

Comparative Performance: HPLC-UV vs. LC-MS/MS

To quantify trace-level chroman-4-one analytes in biological matrices, laboratories typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Table 1: Quantitative Performance Comparison in Plasma Matrices

Validation ParameterHPLC-UVUPLC-MS/MS (MRM Mode)
Detection Mechanism Chromophore absorbance (UV-Vis)Precursor-to-product ion transition
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 100 - 500 ng/mL0.5 - 2.0 ng/mL
Limit of Quantification (LOQ) 500 - 1500 ng/mL0.2 - 5.0 ng/mL
Accuracy (% Recovery) 95 - 105%80 - 115%
Precision (% RSD) < 5%< 15%
Matrix Interference High (co-eluting endogenous proteins)Negligible (mass/charge specificity)

Causality Insight: While HPLC-UV offers excellent precision for formulated drug products or raw botanical extracts, it lacks the sensitivity and specificity required for plasma PK studies. Endogenous plasma lipids and circulating proteins often co-elute and absorb in the same UV range as the chroman-4-one core. Conversely, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor ion (e.g., m/z 287 for eriodictyol) and fragments it to a unique product ion, virtually eliminating background noise and achieving sub-nanogram LOQs[4][5].

Self-Validating Experimental Protocol (LC-MS/MS)

A robust analytical workflow must function as a self-validating system, where every step includes internal controls to verify extraction efficiency and instrument stability.

Step 1: Plasma Extraction via Protein Precipitation

Causality: 5,7-dihydroxychroman-4-one derivatives bind heavily to plasma proteins[3]. Organic solvent precipitation rapidly denatures these proteins, releasing the free analyte while simultaneously precipitating macromolecular interferents.

  • Aliquot 100 µL of the plasma sample into a microcentrifuge tube[1].

  • Add 100 µL of an Internal Standard (IS) working solution. The IS corrects for subsequent matrix effects and recovery losses during extraction[1].

  • Add 300 µL of ice-cold methanol (or acetonitrile) to induce immediate protein precipitation[1].

  • Vortex vigorously for 3 minutes to ensure complete phase mixing and protein denaturation[1].

  • Centrifuge at 21,380 × g for 10 minutes at 4 °C to firmly pellet the denatured proteins[1].

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at room temperature. Critical: Elevated temperatures must be avoided to prevent the oxidation of the delicate dihydroxyphenyl moieties.

  • Reconstitute the residue in 100 µL of mobile phase, centrifuge again to remove any remaining micro-particulates, and inject 10 µL into the LC-MS/MS system[1].

Step 2: Chromatographic Separation

Causality: Reversed-phase chromatography is required to retain the hydrophobic chroman-4-one core while washing away polar plasma salts.

  • Column: Agilent Zorbax XDB C18 (2.1 × 50 mm, 3.5 µm) or equivalent[5].

  • Mobile Phase: A step gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid acts as a proton donor/acceptor modifier, significantly enhancing ionization efficiency in the MS source[1][5].

  • Flow Rate: 0.8 mL/min[1].

Step 3: ESI-MS/MS Detection

Causality: The phenolic hydroxyl groups at the 5 and 7 positions readily lose a proton, making Electrospray Negative Ionization (ESI-) the optimal mode[5].

  • Mode: MRM (Multiple Reaction Monitoring).

  • Transitions: For eriocitrin (a representative glycoside derivative), the transition is m/z 595.4 → 287.1. For the aglycone core, transitions typically monitor the cleavage of the C-ring[1].

Workflow & Logic Visualizations

Workflow P1 Plasma Sample (100 µL) + Internal Standard P2 Protein Precipitation (300 µL Ice-Cold MeOH) P1->P2 P3 Vortex & Centrifuge (21,380 x g, 10 min) P2->P3 P4 Supernatant Extraction & N2 Evaporation P3->P4 P5 Reconstitution (Mobile Phase) P4->P5 P6 LC Separation (C18 Column) P5->P6 P7 ESI- MS/MS Detection (MRM Mode) P6->P7

Fig 1: LC-MS/MS sample preparation and analytical workflow for plasma quantification.

Validation V_Main Self-Validating System (ICH M10 Guidelines) V_Lin Linearity & LLOQ (R² > 0.995) V_Main->V_Lin V_Acc Accuracy & Precision (RSD < 15%) V_Main->V_Acc V_Mat Matrix Effect (IS Normalized) V_Main->V_Mat V_Stab Analyte Stability (Benchtop & Freeze-Thaw) V_Main->V_Stab

Fig 2: Logical framework for analytical method validation ensuring data integrity.

Sources

Comparative

Comparative Guide: Antibacterial Efficacy of 4-Chromanones vs. Chalcone Compounds

As antimicrobial resistance accelerates, the exploration of plant-derived phytochemicals and their synthetic derivatives has become a critical frontier in drug discovery. Among flavonoids, chalcones (1,3-diaryl-2-propen-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, the exploration of plant-derived phytochemicals and their synthetic derivatives has become a critical frontier in drug discovery. Among flavonoids, chalcones (1,3-diaryl-2-propen-1-ones) and their cyclized analogues, 4-chromanones (flavanones), represent two highly promising, structurally related scaffolds.

As a Senior Application Scientist, I have designed this guide to objectively compare the antibacterial efficacy, structural logic, and mechanistic pathways of these two compound classes. This document provides actionable structure-activity relationship (SAR) data and self-validating experimental protocols to support your preclinical development workflows.

Chemical Architecture and SAR Logic

From a synthetic chemistry perspective, chalcones and 4-chromanones are intrinsically linked. The open-chain 2′-hydroxychalcones serve as direct precursors to 4-chromanones, undergoing an intramolecular conjugate addition of the phenol group onto the α,β-unsaturated enone system 1.

This structural transition fundamentally alters the molecule's conformational flexibility and its interaction with bacterial targets. The open-chain nature of chalcones allows for greater rotational freedom and presents a highly reactive Michael acceptor (the enone linker), which is often critical for binding to bacterial enzymes or disrupting lipid bilayers 2.

G Chalcone Chalcone Scaffold (Open Chain) Chromanone 4-Chromanone Scaffold (Cyclized) Chalcone->Chromanone Intramolecular Conjugate Addition SAR_Chal Key SAR: - 2',4'-di-OH A-ring - Lipophilic B-ring - Enone linker Chalcone->SAR_Chal SAR_Chrom Key SAR: - 2-hydrophobic group - 5,7-di-OH groups - 4-H-bond donor/acceptor Chromanone->SAR_Chrom Efficacy Gram-Positive Efficacy (Chalcones > 4-Chromanones) SAR_Chal->Efficacy SAR_Chrom->Efficacy

Structural relationship and SAR determinants of chalcones and 4-chromanones.

Comparative Antibacterial Efficacy

Extensive in vitro evaluations reveal a distinct divergence in the antibacterial profiles of these two scaffolds. Both classes exhibit predominantly anti-Gram-positive activity, largely due to the inability of these hydrophobic molecules to penetrate the highly restrictive outer membrane and efflux pump systems of Gram-negative pathogens (e.g., E. coli, P. aeruginosa).

However, when comparing the two, the chalcone series consistently demonstrates superior potency against clinically relevant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis1.

Quantitative Efficacy Comparison

The following table synthesizes experimental Minimum Inhibitory Concentration (MIC) ranges for optimized derivatives of both classes, highlighting the impact of specific pharmacophoric substitutions.

Compound ClassRepresentative Scaffold FeaturesMIC against MRSA (μg/mL)MIC against E. coli (μg/mL)Key SAR Determinants for Optimal Efficacy
Chalcones 2′,4′-di-OH A-ring, lipophilic B-ring0.39 – 6.25 >200 (Poor)The enone functional group and two free phenol hydroxy groups are critical. Lipophilic O-alkyl substituents at the 2-position of the B-ring drastically enhance potency.
4-Chromanones 2-hydrophobic sub, 5,7-di-OH12.5 – 50.0 *>200 (Poor)Requires a 2-hydrophobic substituent and a 4-hydrogen bond donor/acceptor. *Note: Reduced variants (4-chromanols) show significantly improved activity over standard 4-chromanones.

Mechanistic Pathways

The superior efficacy of chalcones is tied to a complex, dual-action mechanism. Unlike traditional antibiotics that target a single highly specific protein, these optimized flavonoids exert bactericidal effects through both membrane disruption and intracellular enzyme inhibition 3.

  • Membrane Potential Dissipation: The lipophilic nature of the B-ring allows the compound to intercalate into the Gram-positive lipid bilayer, dissipating the proton motive force (Δψ). This rapid depolarization halts macromolecular biosynthesis.

  • Topoisomerase IV Inhibition: Compounds that successfully traverse the membrane can bind to and inhibit DNA topoisomerase IV, preventing bacterial DNA decatenation during replication.

MoA Compound Flavonoid Compound (Chalcone/4-Chromanone) Membrane Bacterial Cell Membrane Compound->Membrane Targets TopoIV DNA Topoisomerase IV Compound->TopoIV Penetrates & Binds Depolarization Dissipation of Membrane Potential Membrane->Depolarization Death Bacterial Cell Death (Inhibition of Biosynthesis) Depolarization->Death Inhibition Enzyme Inhibition TopoIV->Inhibition Inhibition->Death

Dual mechanism of action: membrane depolarization and Topoisomerase IV inhibition.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the necessary controls to confirm causality and eliminate false positives.

Protocol A: Broth Microdilution Assay (MIC Determination)

Causality: This assay establishes the baseline potency of the synthesized compounds. By utilizing a standardized inoculum and metabolic indicators, we eliminate subjective visual reading errors.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve chalcone and 4-chromanone derivatives in 100% DMSO to create 10 mg/mL stock solutions. Crucial: Ensure the final concentration of DMSO in the assay well never exceeds 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Grow MRSA (e.g., ATCC 43300) in Cation-Adjusted Mueller Hinton Broth (CAMHB) at 37°C until the log phase is reached. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in CAMHB to achieve the target testing inoculum of 5×105 CFU/mL.

  • Assay Assembly: In a 96-well plate, perform two-fold serial dilutions of the test compounds (ranging from 200 μg/mL to 0.1 μg/mL). Add 50 μL of the standardized bacterial inoculum to each well.

    • Self-Validation Controls: Include a positive control (Vancomycin, known efficacy), a vehicle control (1% DMSO, confirms solvent is non-toxic), and a sterility control (media only).

  • Incubation & Readout: Incubate the plates at 37°C for 18-20 hours. To objectively read viability, add 30 μL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial survival. The MIC is the lowest concentration that remains blue.

Protocol B: Membrane Depolarization Assay

Causality: Because our SAR data indicates these compounds target the bacterial envelope, we must validate membrane integrity. We utilize the potentiometric fluorescent probe DiOC2(3), which aggregates in highly polarized membranes (emitting red fluorescence) but shifts to green fluorescent monomers upon depolarization.

Step-by-Step Workflow:

  • Cell Preparation: Harvest MRSA cells in the mid-logarithmic growth phase. Wash the cells three times with a buffer (5 mM HEPES, 5 mM glucose, pH 7.2) to remove media components that could quench fluorescence. Resuspend to an OD600 of 0.1.

  • Dye Loading: Add DiOC2(3) to a final concentration of 3 μM. Incubate the cells in the dark at room temperature for 30 minutes to allow the dye to fully equilibrate across the bacterial membranes.

  • Baseline Establishment: Transfer 200 μL of the loaded cells to a black 96-well microtiter plate. Measure baseline fluorescence using a microplate reader (Ex: 480 nm; Em: 530 nm for green, 610 nm for red) for 5 minutes. Causality: A stable baseline confirms the cells are healthy and maintaining a proton motive force prior to treatment.

  • Compound Challenge: Inject the test compounds (at 1× and 4× their established MICs).

    • Self-Validation Control: Inject CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 10 μM as a positive control. CCCP is a known ionophore that immediately collapses the membrane potential.

  • Kinetic Monitoring: Monitor the Red/Green fluorescence ratio continuously for 30 minutes. A rapid decrease in the Red/Green ratio relative to the vehicle control confirms that the chalcone/4-chromanone is actively dissipating the bacterial membrane potential.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications / NIH)
  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation Source: MDPI URL
  • Chalcones as Next-generation Antimicrobial Agents: Deep Insights into Anti-infective Perspectives and Novel Synthesis Routes Source: IJMPS URL

Sources

Safety & Regulatory Compliance

Safety

5,7-Dihydroxychroman-4-one proper disposal procedures

An In-Depth Guide to the Proper Disposal of 5,7-Dihydroxychroman-4-one This guide provides essential safety and logistical information for the proper handling and disposal of 5,7-Dihydroxychroman-4-one. Designed for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 5,7-Dihydroxychroman-4-one

This guide provides essential safety and logistical information for the proper handling and disposal of 5,7-Dihydroxychroman-4-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for safe and environmentally responsible laboratory operations. The causality behind each procedural step is explained to build a culture of safety and ensure regulatory compliance.

The Precautionary Principle: A Foundation for Safety

5,7-Dihydroxychroman-4-one is a specific chemical for which comprehensive toxicological and environmental hazard data is not widely available. While a Safety Data Sheet (SDS) for the closely related 5,7-Dihydroxychromone indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1], other suppliers recommend that similar compounds be "considered hazardous until further information becomes available"[2]. In alignment with best laboratory practices, this guide is founded on the precautionary principle . We will treat 5,7-Dihydroxychroman-4-one as a potentially hazardous substance to ensure the highest level of safety for personnel and the environment. This approach is critical when handling compounds with incomplete hazard profiles[3].

Part 1: Hazard Identification and Risk Assessment

Based on data from structurally similar compounds, such as other chromanone derivatives, we must anticipate a certain hazard profile. For instance, (2S)-Naringenin, a dihydroxychromanone derivative, is known to cause skin, eye, and respiratory tract irritation[4]. Therefore, a conservative risk assessment is warranted.

Table 1: Anticipated Hazard Profile for 5,7-Dihydroxychroman-4-one

Hazard TypeAnticipated RiskRationale and Causality
Acute Toxicity (Oral) UnknownToxicological properties have not been fully investigated[4].
Skin Irritation Potential IrritantSimilar flavonoid structures can cause skin irritation upon contact[4][5].
Eye Irritation Potential IrritantAs a fine powder, the substance can cause serious eye irritation[4][5].
Respiratory Irritation Potential IrritantInhalation of dust may cause respiratory tract irritation[4][5].
Environmental Hazard Potential HazardDo not allow to enter sewers or ground water[1].

Part 2: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against accidental exposure. The following equipment is mandatory when handling 5,7-Dihydroxychroman-4-one in any form (solid or in solution).

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard / MaterialJustification
Eye & Face Safety goggles with side-shieldsANSI Z87.1-compliantProtects against splashes and airborne dust particles from entering the eyes[6].
Hand Chemical-resistant nitrile glovesCheck manufacturer compatibilityPrevents direct skin contact and potential irritation[5][7].
Body Laboratory coatStandard lab attireProtects skin and personal clothing from contamination[6].
Respiratory Use in a chemical fume hoodN/AA fume hood provides necessary ventilation to prevent inhalation of dust or aerosols[7]. For weighing, a powder containment hood is ideal.

Part 3: Spill Management Procedures

A swift and correct response to a chemical spill minimizes risk. All personnel should be trained on these procedures before handling the compound.[8]

Protocol 1: Minor Solid Spill (<1 gram)
  • Alert & Isolate: Immediately alert others in the vicinity. Isolate the area of the spill.[9]

  • Don PPE: Ensure all required PPE from Table 2 is correctly worn.

  • Contain Dust: Gently cover the spill with paper towels dampened with water. This prevents the powder from becoming airborne.[9]

  • Clean-Up: Using forceps or a plastic scoop, carefully collect the dampened towels and spilled material. Do not create dust.[10]

  • Package Waste: Place all contaminated materials into a sealable plastic bag.

  • Decontaminate: Wipe the spill area with a damp paper towel. Place this towel in the waste bag.

  • Dispose: Seal the bag, attach a hazardous waste label, and place it in the designated solid chemical waste container.[8]

Protocol 2: Minor Liquid Spill (Solutions)
  • Alert & Isolate: Alert personnel and secure the area. If the solvent is flammable, remove all ignition sources.[8]

  • Don PPE: Wear appropriate PPE, ensuring gloves are resistant to the solvent used.

  • Contain: Create a dike around the spill using an inert absorbent material like vermiculite or a chemical spill pillow. Work from the outside in.[10][11]

  • Absorb: Apply absorbent material over the entire spill and allow it to be fully absorbed.

  • Collect: Using a non-sparking plastic scoop, collect the saturated absorbent material.[8]

  • Package Waste: Place the material into a suitable, sealable container (e.g., a heavy-duty plastic bag or a designated waste pail).

  • Decontaminate & Dispose: Clean the area with soap and water. Package all cleaning materials as hazardous waste. Seal, label, and place in the appropriate waste stream container.

Part 4: Systematic Disposal Pathway

Proper disposal is not merely discarding the chemical; it is a systematic process of segregation, containment, and documentation. Never dispose of 5,7-Dihydroxychroman-4-one down the drain or in regular trash.[3] The producer of the waste is responsible for its final disposal.[12]

Step 1: Waste Segregation

Segregate waste at the point of generation. This is the most critical step for ensuring safe and cost-effective disposal.

  • Solid Chemical Waste:

    • Includes: Unused or expired 5,7-Dihydroxychroman-4-one, contaminated weigh boats, filter paper, gloves, and paper towels used for cleanup.

    • Rationale: Solid waste is typically incinerated or landfilled in a specialized facility. Mixing with liquid waste complicates this process.

  • Liquid Chemical Waste:

    • Includes: Any solution containing 5,7-Dihydroxychroman-4-one.

    • Sub-segregation is Key:

      • Non-Halogenated Solvents: (e.g., methanol, ethanol, acetone, toluene).

      • Halogenated Solvents: (e.g., dichloromethane, chloroform).

    • Rationale: Halogenated and non-halogenated solvents require different disposal treatments and have significantly different disposal costs.[3] Improper mixing increases disposal expenses and can create dangerous chemical reactions in the waste container.

Step 2: Waste Containment and Labeling
  • Select Appropriate Containers: Use only containers approved for chemical waste. They must be durable, leak-proof, and chemically compatible with the waste they hold.[3][13]

    • Solids: Use a sealable plastic jar or a designated hazardous waste bag within a rigid outer container.[3]

    • Liquids: Use a sealable, leak-proof glass or polyethylene bottle with a screw cap.[3]

  • Label Immediately and Clearly: All waste containers must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.

    • The label must include:

      • The full chemical names of all constituents (no abbreviations).

      • The approximate percentage of each constituent.

      • The date of accumulation.

      • The name of the principal investigator or lab group.

  • Storage: Keep waste containers closed at all times, except when adding waste. Store them in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[14]

Diagram: Disposal Decision Workflow

G Figure 1: Decision Workflow for 5,7-Dihydroxychroman-4-one Waste A Waste Generation (Solid or Liquid) B Is waste solid or liquid? A->B C Solid Waste Stream B->C Solid D Liquid Waste Stream B->D Liquid E Package in Labeled, Sealable Solid Container C->E F Does the solvent contain halogens (Cl, Br, F)? D->F J Store in designated Satellite Accumulation Area E->J G Non-Halogenated Liquid Waste F->G No H Halogenated Liquid Waste F->H Yes I Package in Labeled, Compatible Liquid Container G->I H->I I->J K Arrange Pickup by Institutional EHS Office J->K

Caption: Waste Disposal Workflow for 5,7-Dihydroxychroman-4-one.

Step 3: Final Disposal

The final and most crucial step is the transfer of waste to trained professionals.

  • Contact EHS: Arrange for the collection of your full, properly labeled waste containers through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[14]

  • Documentation: Ensure all necessary paperwork, such as waste manifests, is completed accurately. This creates a "cradle-to-grave" record of the chemical's journey, which is a legal requirement.[14]

  • Never Use Outside Contractors: Do not hire independent waste disposal services unless they are officially sanctioned by your institution.

By adhering to this comprehensive guide, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • Chemical Waste Management for Laboratories. Environmental Protection Agency.
  • Laboratory Chemical Waste Management. CSIR IIP.
  • Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH).
  • Laboratory Waste Solutions for Sustainable Research Practices. My Green Lab.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Safety Data for 5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one.
  • 5,7-Dihydroxychromone - Safety Data Sheet. Cayman Chemical.
  • Safety Data Sheet. MedchemExpress.com.
  • PRODUCT INFORMATION - 5,7-Dihydroxychromone. Cayman Chemical.
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Spill Clean up Procedure. University of British Columbia.
  • Spill Management Procedure. Texas A&M University – Texarkana.
  • SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS. University of Texas Arlington.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.
  • Safety Data Sheet: 4',5,7-Trihydroxyflavone. Carl ROTH.
  • Personal protective equipment for handling 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. Benchchem.
  • Proper Disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Guide for Laboratory Professionals. Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxychroman-4-one
Reactant of Route 2
5,7-Dihydroxychroman-4-one
© Copyright 2026 BenchChem. All Rights Reserved.